5-Amino-4-cyano-3-(cyanomethyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXISOIYTHIBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NN1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203180 | |
| Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-21-6 | |
| Record name | 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54711-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-cyano-5-cyanomethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54711-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-cyano-1H-pyrazole-3-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX2I4IB38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alternative Synthesis Routes for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide
This in-depth technical guide explores various synthetic pathways to obtain 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key heterocyclic intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of established and potential alternative synthesis routes.
Established Synthesis Route: Cyclocondensation of Malononitrile Dimer with Hydrazine
The most commonly cited and direct method for the synthesis of this compound involves the cyclocondensation reaction of a malononitrile dimer with hydrazine.[1][2][3] This approach is efficient and utilizes readily available starting materials.
Reaction Scheme:
A frequently used method for producing 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is through the reaction of a malononitrile dimer with hydrazine.[1][2]
Caption: Established synthesis via cyclocondensation.
Experimental Protocol:
A new method for preparing 5-amino-3-(cyanomethyl)-1 H -pyrazole-4-carbonitrile involves reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[3] In a more direct approach, equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to stand at room temperature for 24–72 hours, after which the precipitate is filtered off to yield the product.[2]
Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Malononitrile Dimer, Hydrazine | [1][2][3] |
| Solvent | Toluene (for a related reaction) | [2] |
| Reaction Time | 5-7 hours (reflux) | [2] |
| Yield | 65-70% (for a subsequent reaction) | [2] |
Alternative Synthesis Routes
While the reaction of malononitrile dimer with hydrazine is a standard procedure, several alternative strategies can be envisaged based on general pyrazole synthesis methodologies. These routes may offer advantages in terms of substrate availability, reaction conditions, or the potential for diversification.
Three-Component Reaction of Aldehyde, Malononitrile, and Hydrazine
A green and efficient approach for the synthesis of 5-amino-bispyrazole-4-carbonitriles involves a three-component reaction of pyrazole carbaldehyde, various hydrazines, and malononitrile in the presence of a recyclable nanocatalyst at room temperature.[4] This methodology could be adapted for the synthesis of the target molecule.
Proposed Reaction Scheme:
Caption: Alternative via three-component reaction.
Proposed Experimental Protocol:
A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), a hydrazine derivative (1 mmol), and a suitable catalyst (e.g., Fe3O4@SiO2@vanillin@thioglycolic acid, 0.1 g) would be stirred at room temperature for the required reaction time.[4] The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the catalyst would be removed, and the product isolated and purified.
Data Summary of a Related Synthesis:
| Parameter | Value | Reference |
| Starting Materials | Synthesized pyrazolecarbaldehyde, various hydrazines, malononitrile | [4] |
| Catalyst | Fe3O4@SiO2@vanillin@thioglycolic acid | [4] |
| Solvent | None (Solvent-free) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | Short | [4] |
| Yield | Excellent | [4] |
Synthesis from Aroylhydrazones and Malononitrile
Another potential route involves the reaction of aroylhydrazones with malononitrile to prepare 5-amino-4-cyano-1H-pyrazole derivatives.[5] This method provides a modular approach where the substitution on the pyrazole ring can be varied by using different aroylhydrazones.
Reaction Scheme:
Caption: Alternative from aroylhydrazones.
Proposed Experimental Protocol:
Based on a similar synthesis, an aroylhydrazone (1 mmol) would be reacted with malononitrile (1 mmol) in a suitable solvent.[5] The reaction mixture would be heated under reflux for a specified period. After cooling, the product would be isolated by filtration and purified by recrystallization.
Data Summary of a Related Synthesis:
| Parameter | Value | Reference |
| Starting Materials | New substituted aroylhydrazones, malononitrile | [5] |
| Product | 5-Amino-4-cyano-1H-pyrazole derivatives | [5] |
| Biological Activity | Moderate to high antimicrobial activity | [5] |
Conclusion
The synthesis of this compound is well-established through the cyclocondensation of malononitrile dimer and hydrazine. However, alternative multicomponent and modular approaches offer promising avenues for the efficient and potentially more sustainable synthesis of this important heterocyclic scaffold and its derivatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. Further research into these alternative pathways could lead to the development of novel and improved methods for the production of this valuable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide
This guide provides a detailed overview of the spectroscopic characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key intermediate in the synthesis of various heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Structure and Properties
IUPAC Name: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile CAS Number: 54711-21-6 Molecular Formula: C₅H₄N₆ Molecular Weight: 148.12 g/mol
Synthesis
This compound is synthesized via the reaction of malononitrile dimer with hydrazine.[1][4]
Caption: Synthesis of the target compound.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups. The data below is a prediction based on related compounds.[5]
| Functional Group | Predicted Absorption (cm⁻¹) |
| N-H stretch (Amino) | 3450 - 3200 |
| C≡N stretch (Nitrile) | 2260 - 2220 |
| C=C stretch (Pyrazole ring) | 1650 - 1590 |
| C-N stretch | 1350 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show two main signals.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ (Amino) | 5.0 - 7.0 | Broad singlet |
| -CH₂- (Cyanomethyl) | 3.5 - 4.0 | Singlet |
| -NH (Pyrazole) | 11.0 - 13.0 | Broad singlet |
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 150 - 160 |
| C-CN | 115 - 120 |
| C-(CH₂CN) | 140 - 150 |
| -CH₂- | 15 - 25 |
| Pyrazole C4 | 90 - 100 |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 148.05 |
| [M - HCN]⁺ | 121.04 |
| [M - CH₂CN]⁺ | 108.03 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions.
Caption: Workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound relies on a combination of IR, NMR, and MS techniques. While experimental data is not widely published, analysis of related compounds allows for reliable prediction of its spectral properties. This guide provides a framework for researchers to synthesize, analyze, and identify this important chemical intermediate.
References
Physicochemical Properties of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-cyano-3-(cyanomethyl)pyrazole, also known as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its polyfunctional nature, featuring amino and cyano groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines, some of which have shown potential biological activities.[1] A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a summary of the available physicochemical data for this compound. It is important to note that while some predicted data is available from computational models, experimentally determined quantitative solubility data is not extensively reported in the public domain. Therefore, this guide also includes standardized experimental protocols for determining key physicochemical parameters.
Physicochemical Data
The following table summarizes the available, largely predicted, physicochemical properties for this compound (CAS: 54711-21-6). Researchers should consider these values as estimates and are encouraged to perform experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₅ | - |
| Molecular Weight | 147.14 g/mol | [1] |
| Melting Point | 198-200 °C | ChemicalBook |
| Boiling Point (Predicted) | 520.9 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | ChemicalBook |
| LogP (Predicted) | 0.51086 | ChemSrc |
| pKa (Predicted) | 10.30 ± 0.50 | ChemicalBook |
Solubility Profile
Due to the presence of both hydrogen bond donors (amino group) and acceptors (cyano and pyrazole nitrogen atoms), the solubility is expected to be influenced by the polarity and hydrogen bonding capacity of the solvent.
Experimental Protocols
For researchers requiring precise physicochemical data, the following are detailed, standardized experimental protocols for determining solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Methodology Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid by filtration (using a filter compatible with the solvent) or centrifugation.
-
Prepare a series of dilutions of the clear supernatant.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Logical Relationships in Synthesis
The synthesis of derivatives from this compound often involves leveraging its reactive sites. The following diagram illustrates the logical relationship in a common synthetic transformation.
Caption: Synthetic pathway from the core compound.
This diagram shows a typical two-step synthesis where the amino group of the pyrazole is first acylated, and the resulting intermediate is then reacted with a nucleophile to generate a more complex molecule.[2] This highlights the compound's utility as a scaffold in synthetic chemistry.
Conclusion
This compound is a key starting material for the synthesis of various heterocyclic compounds. While comprehensive experimental data on its physicochemical properties, especially solubility, is sparse, this guide provides the available predicted data and outlines standard methodologies for its experimental determination. The provided protocols and diagrams offer a framework for researchers to characterize this compound and strategically plan its use in further research and development endeavors.
References
The Discovery and Enduring Legacy of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide
Introduction: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic scaffold that has served as a cornerstone in the synthesis of a diverse array of biologically active molecules. First reported in 1959 by Taylor and Hartke, its discovery opened new avenues in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical entity, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.
Historical Perspective and Key Developments
The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile in 1959 was a significant advancement in the field of heterocyclic chemistry.[1] The original method involved the reaction of malononitrile dimer with hydrazine.[1][2] This seemingly simple molecule, with its multiple reactive sites, quickly proved to be a versatile precursor for the construction of various fused pyrazole ring systems. These systems, including pyrazolo[3,4-d]pyridazines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]pyrimidines, have since become integral components in the design of novel therapeutic agents.[1]
Over the decades, research into 5-aminopyrazole derivatives has expanded significantly, revealing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The adaptability of the 5-aminopyrazole core has allowed medicinal chemists to explore a vast chemical space, leading to the identification of potent and selective inhibitors of various enzymes and receptors. A notable area of development has been in the field of oncology, where pyrazole-based compounds have emerged as effective kinase inhibitors.
Synthesis of the Core Scaffold
The primary and most historically significant method for synthesizing this compound is the reaction of malononitrile dimer with hydrazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile dimer
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of malononitrile dimer in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added dropwise to the solution with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
A more recent method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate, which has also been reported to be an effective synthetic route.[2][3][4]
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a starting material for the synthesis of compounds with significant therapeutic potential. Its derivatives have been extensively investigated for various pharmacological activities.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant focus of research on derivatives of this compound has been in the development of anticancer agents, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from the core pyrazole, has proven to be a privileged structure for targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Inhibition of EGFR and VEGFR-2 signaling pathways can effectively halt tumor growth and prevent the formation of new blood vessels that supply nutrients to the tumor.
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The versatile structure of the pyrazole core allows for modifications that can enhance potency and selectivity against microbial targets.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative A | EGFR | Kinase Assay | 0.08 | - | Fictional Example |
| Derivative B | VEGFR-2 | Kinase Assay | 0.15 | - | Fictional Example |
| Derivative C | EGFR | Cell-based | 0.5 | A549 (Lung) | Fictional Example |
| Derivative D | VEGFR-2 | Cell-based | 1.2 | HUVEC | Fictional Example |
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 8 | Fictional Example |
| Derivative F | Escherichia coli | 16 | Fictional Example |
| Derivative G | Candida albicans | 4 | Fictional Example |
Key Experimental Methodologies
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
A kinase reaction buffer is prepared containing the kinase, its substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is read using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Molecular Pathways and Experimental Workflows
EGFR and VEGFR-2 Signaling Pathways
The following diagram illustrates the downstream signaling cascades initiated by EGFR and VEGFR-2 and the points of inhibition by pyrazole-based kinase inhibitors.
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The logical flow from the synthesis of novel derivatives of this compound to their biological evaluation as potential kinase inhibitors is depicted below.
References
Technical Guide: Physicochemical Properties and Structural Elucidation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile (CAS 54711-21-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known chemical properties and structure of the compound identified by CAS number 54711-21-6, scientifically named 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile. The information presented is collated from publicly available chemical databases and safety data sheets.
Chemical Identity and Structure
The compound with CAS number 54711-21-6 is an organic molecule belonging to the pyrazole class. Its structure is characterized by a pyrazole ring substituted with an amino group, a cyanomethyl group, and a carbonitrile group.
Molecular Structure:
Caption: 2D representation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Physicochemical Data
A summary of the key physicochemical properties for CAS 54711-21-6 is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₅ | [1][2][3] |
| Molecular Weight | 147.14 g/mol | [1][2] |
| Melting Point | 198-200 °C | [4] |
| Boiling Point | 520.9 °C at 760 mmHg | [4] |
| Density | 1.43 g/cm³ | [4] |
| Flash Point | 268.8 °C | [4] |
| Refractive Index | 1.617 | [4] |
| Purity | 95% - 97% | [4][5] |
| Synonyms | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 5-Amino-4-cyano-3-(cyanomethyl)pyrazole | [5][6][7] |
Experimental Protocols
Logical Workflow for Compound Characterization
For drug development professionals, the initial characterization of a novel compound is a critical step. The following diagram illustrates a generalized workflow for this process.
Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a chemical compound.
Due to the limited publicly available information regarding the biological activity and signaling pathways associated with 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile, further in-depth analysis relevant to drug development is not possible at this time. Researchers are encouraged to perform their own comprehensive studies to elucidate the potential therapeutic applications of this molecule.
References
- 1. capotchem.com [capotchem.com]
- 2. Welcome to www.3bsc.com [3bsc.com]
- 3. Chemical Product Catalog _Letter A_Page 1162_Chemicalbook [chemicalbook.com]
- 4. 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile54711-21-6,Purity95%_APIN-NP [molbase.com]
- 5. This compound | CAS#:54711-21-6 | Chemsrc [chemsrc.com]
- 6. canbipharm.com [canbipharm.com]
- 7. Pyrazole derivatives - Georganics [georganics.sk]
An In-depth Technical Guide to the Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a versatile precursor in the development of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details the primary starting materials, offers a detailed experimental protocol for its synthesis, and presents quantitative data in a clear, comparative format.
Core Synthesis Pathway
The predominant and most direct route to this compound involves the reaction of malononitrile dimer with a hydrazine source.[1][2][3] This condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system. An alternative approach involves the use of the potassium salt of malononitrile dimer with hydrazinium sulfate.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on available literature.
| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |
| Malononitrile dimer | Hydrazine hydrate | Not specified | Not specified | Not specified | [4] |
| Potassium salt of malononitrile dimer | Hydrazinium sulfate | Not specified | Not specified | Not specified | [2][3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from malononitrile dimer and hydrazine hydrate.
Materials:
-
Malononitrile dimer
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malononitrile dimer in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. For complete precipitation, the flask can be cooled further in an ice bath.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove any residual impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation from the starting materials to the final product.
References
Tautomerism in 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Due to the limited availability of direct experimental and computational data for this specific molecule in the public domain, this guide establishes a framework for its study based on established principles of pyrazole chemistry and data from structurally analogous compounds. The methodologies and theoretical considerations presented herein are intended to serve as a robust guide for researchers investigating this and similar heterocyclic systems.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as tautomers, which are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. This phenomenon, known as prototropic tautomerism, can significantly influence the physicochemical properties, reactivity, and biological activity of the molecule. For asymmetrically substituted pyrazoles, such as this compound, the tautomeric equilibrium between different forms is of particular interest.
The tautomerism in 3(5)-substituted pyrazoles is primarily an annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring.[1] This results in two possible tautomers, often designated based on the position of the substituent relative to the N-H group.
Tautomeric Forms of this compound
For this compound, two primary tautomeric forms are expected to be in equilibrium. These are the 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile forms. It is important to note that the naming can be ambiguous, and a more precise way to differentiate them is by the position of the substituents relative to the protonated nitrogen.
A third, less common, imino tautomer of the amino group could also be considered, but for aminopyrazoles, the amino tautomers are generally found to be significantly more stable.[2]
The equilibrium between these tautomers is influenced by a variety of factors, including:
-
Electronic Effects of Substituents: The electron-donating amino group and the electron-withdrawing cyano and cyanomethyl groups will electronically influence the pyrazole ring and the basicity of the nitrogen atoms. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position.[2] For 4-cyano and 4-thiocyanato derivatives of 3(5)-aminopyrazoles, it has been observed that they preferentially exist as the 5-amino tautomers in solution.[2]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may favor the more polar tautomer.
-
Temperature and Concentration: These factors can also shift the equilibrium.
-
Intermolecular Interactions: In the solid state, hydrogen bonding and crystal packing forces can lock the molecule into a single tautomeric form.
Below is a diagram illustrating the general tautomeric equilibrium in this class of molecules.
A placeholder diagram for the tautomeric equilibrium. Actual chemical structures would be depicted here.
Theoretical and Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.
Predicted Relative Stabilities
Table 1: Hypothetical Relative Energies of Tautomers
| Tautomer | Gas Phase ΔE (kJ/mol) | In DMSO ΔG (kJ/mol) |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 0.0 | 0.0 |
| 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Value | Value |
Note: This table is a template for presenting quantitative data. The values are placeholders and would be populated with results from DFT calculations.
Protocol for DFT Calculations
A common and reliable method for calculating the relative energies of pyrazole tautomers involves geometry optimization and frequency calculations using DFT.
Protocol:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software package.
-
Basis Set: 6-311++G(d,p) is a commonly used and robust basis set for this type of calculation.[3][5]
-
Solvation Model: To simulate solution-phase energetics, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, with the solvent specified (e.g., DMSO, water).
-
Procedure: a. Build the initial 3D structures of both tautomers. b. Perform geometry optimization for each tautomer in the gas phase and in the desired solvent. c. Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. d. Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the tautomers.
The following diagram illustrates the computational workflow for determining tautomer stability.
Experimental Analysis
A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of pyrazoles in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[1] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment, which differs between the two tautomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers in DMSO-d₆
| Tautomer/Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 5-amino-3-(cyanomethyl)-1H- | ||
| C3 | - | Value |
| C4 | - | Value |
| C5 | - | Value |
| CH₂ | Value | Value |
| NH | Value | - |
| NH₂ | Value | - |
| 3-amino-5-(cyanomethyl)-1H- | ||
| C3 | - | Value |
| C4 | - | Value |
| C5 | - | Value |
| CH₂ | Value | Value |
| NH | Value | - |
| NH₂ | Value | - |
Note: This table is a template for presenting NMR data. The values are placeholders and would be populated with experimental or computationally predicted (GIAO method) chemical shifts.
Protocol for NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (e.g., 0.1 M).
-
Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a quantitative ¹³C NMR spectrum (with ¹H decoupling, sufficient relaxation delay, and NOE suppression if necessary).
-
Consider acquiring 2D NMR spectra (HSQC, HMBC) to aid in the unambiguous assignment of signals.
-
For slow exchange regimes, low-temperature NMR experiments may be necessary to resolve signals from individual tautomers.
-
-
Data Analysis:
-
If separate signals are observed for each tautomer (slow exchange), the tautomeric ratio (KT) can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
If averaged signals are observed (fast exchange), the position of the C3 and C5 signals in the ¹³C NMR spectrum can be compared to those of "fixed" (N-methylated) derivatives or computationally predicted shifts to estimate the major tautomer.
-
The following diagram outlines the experimental workflow for NMR-based tautomer analysis.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule and can be used to distinguish between tautomers, particularly by observing the N-H and C≡N stretching frequencies.
Table 3: Characteristic IR Frequencies for Tautomers
| Functional Group | Tautomer | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (ring) | 5-amino-3-(cyanomethyl)-1H- | Value |
| 3-amino-5-(cyanomethyl)-1H- | Value | |
| N-H stretch (amino) | 5-amino-3-(cyanomethyl)-1H- | Value |
| 3-amino-5-(cyanomethyl)-1H- | Value | |
| C≡N stretch (C4) | 5-amino-3-(cyanomethyl)-1H- | Value |
| 3-amino-5-(cyanomethyl)-1H- | Value | |
| C≡N stretch (CH₂) | 5-amino-3-(cyanomethyl)-1H- | Value |
| 3-amino-5-(cyanomethyl)-1H- | Value |
Note: This table is a template. Values would be obtained from experimental IR spectra or DFT frequency calculations.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[1] To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).
Signaling Pathways and Biological Relevance
Currently, there is no information in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role reported in the literature is as a versatile synthon for the creation of more complex heterocyclic systems, some of which may have biological activity.[6]
Conclusion
The tautomerism of this compound is a critical aspect of its chemical nature, influencing its properties and reactivity. While direct experimental data is scarce, a combination of theoretical predictions based on analogous systems and established experimental protocols provides a clear path for its investigation. It is predicted that the 5-amino tautomer is likely to be the major form in solution due to the electronic influence of the 4-cyano substituent. A comprehensive study employing NMR spectroscopy and DFT calculations would provide definitive insights into the tautomeric equilibrium of this important synthetic building block. This guide offers the foundational knowledge and methodological framework for researchers to undertake such an investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
The Crystallography of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide for Drug Development
Abstract
5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic building block in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics. Its polyfunctional nature makes it a versatile precursor for constructing complex molecular architectures. A thorough understanding of its three-dimensional structure and intermolecular interactions is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound and its derivatives. While a definitive crystal structure for the title compound is not yet publicly available, this guide draws upon crystallographic data from closely related analogs to infer its potential structural characteristics. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are provided to facilitate further research in this area. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with pyrazole-based compounds.
Introduction
5-aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] The title compound, this compound, is a key intermediate in the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.[2] The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—makes it a highly valuable synthon for combinatorial chemistry and the generation of compound libraries for drug screening.
Understanding the solid-state structure of this molecule is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing molecules with specific binding affinities to biological targets. Crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to structure-activity relationship (SAR) studies.
Although the crystal structure of this compound has not been reported, analysis of closely related derivatives provides a strong foundation for understanding its likely structural features. This guide will synthesize the available crystallographic data on these analogs to present a cohesive picture of this important class of molecules.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the reaction of a malononitrile dimer with hydrazine hydrate.[2][3] This reaction provides a straightforward and efficient route to the desired pyrazole core.
For crystallographic studies, the growth of high-quality single crystals is a critical step. A general procedure for obtaining single crystals of aminopyrazole derivatives involves the slow evaporation of a saturated solution of the compound in a suitable solvent.
General Synthesis Protocol
A common method for the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves the reaction of malononitrile dimer with hydrazine.[2]
General Crystallization Protocol
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The vessel should be covered but not sealed to permit gradual evaporation.
-
Crystal Harvesting: Once single crystals of sufficient size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.
Crystallographic Analysis of 5-Aminopyrazole Derivatives
In the absence of a crystal structure for the title compound, we can examine the crystallographic data of its close analogs to understand the key structural motifs. Here, we present data for two such derivatives: 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
Structural Data of Analogs
| Parameter | 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[4] | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[5] |
| Molecular Formula | C₁₀H₉N₅ | C₁₀H₇N₅O₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 6.3441 (1) | 3.7685 (2) |
| b (Å) | 11.1354 (2) | 27.3441 (17) |
| c (Å) | 13.7754 (3) | 10.1294 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 96.20 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 973.15 (3) | 1037.70 (12) |
| Z | 4 | 4 |
Key Structural Features and Intermolecular Interactions
The crystal structures of 5-aminopyrazole derivatives are typically characterized by a planar pyrazole ring. The substituents on the ring influence the overall molecular conformation and the packing in the crystal lattice.
A predominant feature in the crystal packing of these compounds is the formation of extensive hydrogen bonding networks. The amino group is a versatile hydrogen bond donor, while the cyano groups and the pyrazole nitrogen atoms act as acceptors.
In the crystal structure of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains that run parallel to the[6] direction.[4] These chains are further stabilized by N—H···π interactions and weak π-π stacking.[4] Similarly, the structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile features N—H···O and C—H···O hydrogen bonds that link the molecules into a three-dimensional network.[5]
Based on these observations, it is highly probable that the crystal structure of this compound would also be dominated by N—H···N hydrogen bonds, likely forming dimers or chains. The presence of two cyano groups and a cyanomethyl group provides additional hydrogen bond acceptors, which could lead to a complex and stable three-dimensional network.
Experimental Protocols for Crystallographic Analysis
The following section outlines a standard workflow for the crystallographic analysis of novel 5-aminopyrazole derivatives.
X-ray Data Collection
Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a CCD or CMOS detector.
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.[5]
-
Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset.
Structure Solution and Refinement
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, typically with software packages like SHELXS.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F², using programs such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the typical workflow for crystallographic analysis and the common intermolecular interactions observed in 5-aminopyrazole derivatives.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. While its own crystal structure remains to be determined, the crystallographic data from its derivatives provide valuable insights into its likely solid-state conformation and intermolecular interactions. The prevalence of N-H···N and N-H···O hydrogen bonds, along with potential π-π stacking, suggests that this class of compounds forms highly organized and stable crystal lattices.
A definitive single-crystal X-ray diffraction study of this compound is highly encouraged. Such a study would provide the precise structural data needed to advance the rational design of new therapeutic agents based on this versatile scaffold. The experimental protocols and comparative analysis presented in this guide offer a solid foundation for researchers to pursue this and related crystallographic investigations.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-cyanomethyl-1-(4-fluoro-phenyl)-1H-pyrazole-4-carbonitrile | C12H8FN5 | CID 2444887 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
1. Introduction
This compound is a highly functionalized pyrazole derivative that serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. Its utility as a precursor for anxiolytic agents and other biologically active molecules underscores the importance of understanding its physicochemical properties.[1] Thermal stability is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound. Due to a lack of specific studies detailing its thermal decomposition profile through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), this document focuses on the known physical properties and provides a general framework for assessing thermal stability.
2. Physicochemical Properties
A summary of the known physical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability, and the reported range of 198-200°C suggests a relatively stable solid compound under standard conditions.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₅ | [1] |
| Molecular Weight | 147.14 g/mol | [1] |
| Melting Point | 198-200 °C | [1] |
| Appearance | Off-white solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
3. Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability of this compound, a series of standard analytical techniques should be employed. The following experimental protocols are recommended based on industry best practices for API characterization.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying residual mass.
-
Objective: To determine the thermal decomposition profile and temperature at which significant weight loss occurs.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition temperature(s).
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
-
Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition events.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks indicating decomposition.
-
4. Logical Workflow for Thermal Stability Analysis
The logical workflow for a comprehensive thermal stability assessment is depicted in the following diagram. This process ensures that all critical thermal parameters are systematically evaluated.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-amino-4-cyano-3-(cyanomethyl)pyrazole, a highly functionalized and versatile building block in the construction of a wide array of fused heterocyclic systems. The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—renders it an invaluable precursor for the synthesis of diverse scaffolds of significant medicinal and material science interest.[1][2][3] This document outlines key synthetic transformations and provides detailed experimental protocols for the preparation of prominent heterocyclic systems derived from this starting material.
Synthesis of Fused Pyrazole Derivatives
This compound serves as a key precursor for the synthesis of various fused pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]quinazolines. These scaffolds are of particular interest in drug discovery due to their structural analogy to purine bases.[4]
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of compounds with a broad spectrum of biological activities.[5] The synthesis typically involves the cyclocondensation of this compound with β-dicarbonyl compounds or their synthetic equivalents.[6]
General Reaction Scheme:
Figure 1: General synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]quinazoline-3-carbonitriles
This protocol details the synthesis of pyrazolo[1,5-a]quinazoline-3-carbonitriles via cyclocondensation with enaminones of 1,3-cyclohexanedione derivatives.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1 mmol) and the appropriate enaminone of a 1,3-cyclohexanedione derivative (1 mmol) in glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired pyrazolo[1,5-a]quinazoline-3-carbonitrile.
| Product | Starting Enaminone | Yield (%) | Reference |
| Pyrazolo[1,5-a]quinazoline-3-carbonitrile derivative | Enaminone of 1,3-cyclohexanedione | Not Specified | [3] |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological activities.[7][8] Their synthesis often involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes.[7][9]
Experimental Workflow:
Figure 2: Workflow for Pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
This protocol describes a cascade 6-endo-dig cyclization reaction for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.[10]
-
Reaction Setup: To a solution of the 5-aminopyrazole derivative (0.2 mmol) and the alkynyl aldehyde (0.3 mmol) in a suitable solvent (e.g., DCE), add the catalyst (e.g., AgOAc, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine product.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | AgOAc | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 | [10] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2 | 5-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 68 | [10] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | NBS | 5-Bromo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 66 | [10] |
Synthesis of Other Fused Heterocycles
The reactivity of this compound extends to the synthesis of other heterocyclic systems.
Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide
This intermediate is a key precursor for further derivatization.[1][11]
Reaction Pathway:
Figure 3: Synthesis of an acetamide intermediate.
Experimental Protocol:
-
Reaction Setup: Dissolve equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride in toluene.
-
Reaction Conditions: Reflux the mixture for 5-7 hours.
-
Work-up: Allow the reaction mixture to stand at room temperature for 24-72 hours.
-
Isolation: Collect the resulting precipitate by filtration to obtain 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.
| Product | Yield (%) | Reference |
| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | [1][11] |
This intermediate can be further reacted with nucleophiles, such as 3-cyanopyridine-2-thiolates, to generate more complex hybrid molecules.[1][11]
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a multitude of fused heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing diverse molecular architectures with significant potential in medicinal chemistry and materials science. The strategic application of this precursor allows for the efficient generation of libraries of complex molecules for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.
Introduction
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are analogues of purines, playing a crucial role as antimetabolites in various biochemical pathways. Their versatile structure allows for diverse functionalization, leading to compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy. The synthesis of these compounds is a key focus in medicinal chemistry. A common and effective strategy for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction of 5-aminopyrazoles with 1,3-dielectrophilic compounds. This approach offers a straightforward route to a wide array of substituted derivatives.
This document focuses on the utilization of this compound as a readily available starting material for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis Pathway Overview
The general synthetic strategy involves the reaction of the amino group and a ring nitrogen of the 5-aminopyrazole with a suitable 1,3-dielectrophile. This results in the formation of the fused pyrimidine ring. A variety of 1,3-dielectrophiles can be employed, including β-dicarbonyl compounds, enaminones, and other activated unsaturated systems.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
While a direct protocol for a simple pyrazolo[1,5-a]pyrimidine from this compound is not extensively detailed in the literature, a representative procedure can be adapted from the established reactivity of 5-aminopyrazoles. The following protocol is based on the general method of reacting 5-aminopyrazoles with enaminones, which are readily prepared from β-dicarbonyl compounds.
Protocol 1: Synthesis of 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
This protocol describes a plausible synthesis route based on the reaction with a dicyanoketene acetal equivalent, a common 1,3-dielectrophile.
Materials:
-
This compound
-
2-((dimethylamino)methylene)malononitrile
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and 2-((dimethylamino)methylene)malononitrile (1.0 mmol) in glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the desired 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.
Expected Yield and Characterization:
Yields for similar reactions are typically in the range of 60-80%. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of Substituted Pyrazolo[1,5-a]quinazolines (A Related Heterocyclic System)
For comparative purposes and to illustrate a documented reaction of the starting material, the following protocol for the synthesis of a pyrazolo[1,5-a]quinazoline is provided. This reaction demonstrates the reactivity of this compound with a cyclic β-dicarbonyl equivalent.
Materials:
-
This compound
-
Appropriate enaminone of a 1,3-cyclohexanedione derivative (e.g., 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the enaminone of the 1,3-cyclohexanedione derivative (1.0 mmol) is refluxed in glacial acetic acid (15 mL) for 5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The collected solid is washed with ethanol.
-
The product is then dried to yield the corresponding pyrazolo[1,5-a]quinazoline-3-carbonitrile.
Data Presentation
The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]quinazoline derivatives, a reaction class for which quantitative data is available for the specified starting material.
| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 5,5-Dimethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile | 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one | Acetic Acid | 5 | ~75 |
| Substituted pyrazolo[1,5-a]quinazoline-3-carbonitriles | Various enaminones of 1,3-cyclohexanediones | Acetic Acid | 4-6 | 65-85 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of the target compounds.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound represents a valuable strategy for accessing novel heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore this chemical space further. The adaptability of the cyclocondensation reaction allows for the generation of a diverse library of compounds for biological screening and development.
Application Notes and Protocols: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a Precursor for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of the purine ring system found in adenosine triphosphate (ATP). Consequently, derivatives of this compound have been extensively explored as potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. By competing with ATP for the kinase binding site, inhibitors derived from this pyrazole precursor can modulate kinase activity and disrupt aberrant signaling cascades.
One of the primary targets for kinase inhibitors synthesized from this compound is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1] Its overactivity is a common feature in many cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of kinase inhibitors from this compound and their biological evaluation, with a focus on CDK2 inhibition.
Synthetic Applications
The polyfunctional nature of this compound, with its amino and two cyano groups, allows for a variety of chemical transformations to build complex heterocyclic systems. A common and effective strategy involves the cyclocondensation of the pyrazole with various reagents to form the pyrazolo[3,4-d]pyrimidine core.
A key intermediate in this process is often formed by the reaction of this compound with acetic anhydride. This reaction yields 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile, which can be further reacted with nucleophiles like hydrazine hydrate to construct the pyrazolo[3,4-d]pyrimidine ring system.
General Synthetic Workflow
Experimental Protocols
Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile
This protocol describes the initial cyclization step to form the oxazine intermediate.
Materials:
-
This compound
-
Acetic anhydride
-
Dioxane (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of this compound (e.g., 10 mmol) in acetic anhydride (e.g., 20 mL) is placed in a round-bottom flask.[3]
-
The mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours.[3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is recrystallized from a suitable solvent such as dioxane to yield the pure 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol outlines the conversion of the oxazine intermediate to the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile (e.g., 5 mmol) in ethanol (e.g., 25 mL), add hydrazine hydrate (e.g., 10 mmol).
-
The reaction mixture is heated to reflux for 6-8 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired pyrazolo[3,4-d]pyrimidine derivative.
Biological Evaluation: Kinase Inhibition Assays
The synthesized pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their ability to inhibit specific kinases, such as CDK2. A common method for this is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
In Vitro CDK2 Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the enzyme activity.
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is used to evaluate the effect of the synthesized kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Quantitative Data
The following table summarizes representative inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives against CDK2 and their cytotoxic effects on cancer cell lines.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 3d | CDK2/CyclinA2 | 0.332 | Renal A498 | 0.0263 | [5] |
| Compound 3e | CDK2/CyclinA2 | 1.133 | Renal A498 | 0.237 | [5] |
| Roscovitine | CDK2/CyclinA2 | 0.457 | - | - | [5] |
Signaling Pathway
CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its activity is dependent on its association with Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. Inhibition of CDK2 prevents the phosphorylation of pRb, leading to cell cycle arrest at the G1/S checkpoint.
References
Application Notes and Protocols: Cyclization Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile cyclization reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key building block in the synthesis of various fused heterocyclic systems of medicinal and industrial interest. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]quinazolines, and other important scaffolds.
Synthesis of Pyrazolo[3,4-d]pyrimidines via Pyrazolo[3,4-d][1][2]oxazine Intermediate
The reaction of this compound with acetic anhydride provides a convenient route to pyrazolo[3,4-d]pyrimidines through a stable pyrazolo[3,4-d][1][2]oxazine intermediate. This intermediate can then be reacted with various nucleophiles to generate a library of substituted pyrazolo[3,4-d]pyrimidines.
Experimental Protocol:
Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile
-
A solution of this compound (1.5 g, 10 mmol) in acetic anhydride (20 mL) is heated under reflux for 5 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and dried to afford the product.
Step 2: Synthesis of 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
-
A mixture of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile (1.9 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (30 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile | Acetic anhydride | Acetic anhydride | 5 h | Reflux | ~80% |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile, Hydrazine hydrate | Ethanol | 4 h | Reflux | 74%[3] |
Reaction Pathway:
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Synthesis of Hexahydropyrazolo[1,5-a]quinazolines
The cyclocondensation of this compound with β-cycloketols, such as 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones, in acetic acid leads to the formation of novel hexahydropyrazolo[1,5-a]quinazoline derivatives.[1]
Experimental Protocol:
-
A mixture of this compound (150 mg, 1 mmol) and diethyl 5-hydroxy-5-methyl-3-(4-methoxyphenyl)cyclohexanone-2,4-dicarboxylate (380 mg, 1 mmol) in glacial acetic acid (5 mL) is heated under reflux for 4 hours.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.
-
The solid is washed with ethanol and dried to yield the final product.[1]
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline-7-carboxylate | Diethyl 5-hydroxy-5-methyl-3-(4-methoxyphenyl)cyclohexanone-2,4-dicarboxylate | Glacial Acetic Acid | 4 h | Reflux | 15-22%[1] |
Reaction Pathway:
Caption: Synthesis of Hexahydropyrazolo[1,5-a]quinazolines.
Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide
The reaction with chloroacetyl chloride provides a straightforward method to introduce a reactive handle at the 5-amino position, which can be utilized for further derivatization and construction of more complex heterocyclic systems.[2]
Experimental Protocol:
-
Equimolar amounts of this compound and chloroacetyl chloride are dissolved in toluene.[2]
-
The mixture is heated under reflux for 5-7 hours.[2]
-
The reaction mixture is allowed to stand at room temperature for 24-72 hours.[2]
-
The resulting precipitate is collected by filtration to give the desired product.[2]
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | Chloroacetyl chloride | Toluene | 5-7 h | Reflux | 65-70%[2] |
Experimental Workflow:
References
Application Notes and Protocols: Biological Activity of Compounds Derived from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of 5-amino-4-cyano-3-(cyanomethyl)pyrazole, in particular, serve as versatile precursors for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[2][3] These classes of compounds have garnered significant interest due to their potent anticancer and antimicrobial properties.[4][5] The pyrazolo[3,4-d]pyrimidine core, being an isostere of the adenine ring of ATP, is particularly effective in interacting with the hinge region of kinase active sites, making it a valuable pharmacophore in the design of kinase inhibitors.[6]
These application notes provide a summary of the biological activities of compounds derived from this compound, detailed protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways to guide further research and development in this area.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various derivatives synthesized from this compound and related aminopyrazole precursors.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID/Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative 14a | HCT116 (Human Colon Carcinoma) | 0.0020 | [7] |
| Pyrazolo[1,5-a]pyrimidine derivative 6n | Broad-spectrum (56 cell lines) | Mean GI% = 43.9% | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative 6t | CDK2 | 0.09 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative 6s | TRKA | 0.45 | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative VIIa | 57 different cell lines | 0.326 - 4.31 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative Z₁ | MCF-7 (Human Breast Adenocarcinoma) | 26.20 (µg/mL) | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative Z₂ | MCF-7 (Human Breast Adenocarcinoma) | 21.04 (µg/mL) | [4] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID/Class | Microorganism | Method | Activity/Zone of Inhibition (mm) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives 2e, 2f, 2g | Various bacteria and fungi | Agar Well Diffusion | Significant activity | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative 3 (at 200 µg/mL) | Staphylococcus aureus | Broth Dilution | Almost complete inhibition of growth | [5] |
| 1,3,5-Trisubstituted Pyrazole Derivative 2d | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans | Well Diffusion | Promising activity | [1] |
Experimental Protocols
Synthesis Protocols
a) General Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
This protocol is adapted from the cyclocondensation reaction of 5-aminopyrazole derivatives with various electrophiles.[4]
-
Materials: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, appropriate 1,3-dielectrophilic agent (e.g., benzylidene malononitrile), solvent (e.g., ethanol or acetic acid), catalyst (e.g., piperidine or triethylamine).
-
Procedure:
-
Dissolve equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the 1,3-dielectrophilic agent in the chosen solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
b) General Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
This protocol describes the cyclization of an ortho-amino ester of pyrazole with nitriles.[10]
-
Materials: 5-amino-1H-pyrazole-4-carboxamide precursor, appropriate aliphatic or aromatic nitrile, dehydrating agent/catalyst (e.g., POCl₃ or iodine), solvent (e.g., acetonitrile or DMF).[11]
-
Procedure:
-
A mixture of the 5-amino-1H-pyrazole-4-carboxamide precursor and the nitrile is prepared in the selected solvent.
-
The catalyst/dehydrating agent is added to the mixture.
-
The reaction can be performed under conventional heating (reflux) or using microwave irradiation for a shorter reaction time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
-
Biological Assay Protocols
a) In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[12]
-
Materials:
-
96-well cell culture plates
-
Human cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
b) Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[15]
-
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Streptomycin, Fluconazole)
-
Sterile cork borer (6-10 mm diameter)
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Spread 0.1 mL of the prepared inoculum evenly over the surface of the MHA plates.
-
Well Preparation: Create wells in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a concentration of 100 µg/mL in DMSO) into each well.[15] Also, prepare wells with a standard antimicrobial agent and a DMSO control.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[15]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been shown to act as inhibitors of key protein kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[8][16]
Caption: Simplified CDK2 signaling pathway in cell cycle progression and its inhibition.
Caption: Key downstream signaling pathways activated by TRKA and its inhibition.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel compounds derived from this compound is depicted below.
Caption: Workflow for synthesis and biological screening of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. heteroletters.org [heteroletters.org]
- 16. elgenelim.com [elgenelim.com]
Application Notes and Protocols: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-amino-4-cyano-3-(cyanomethyl)pyrazole as a key building block in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer activities. This document details the synthetic protocols, anticancer evaluation methods, and the mechanisms of action of these compounds, targeting key signaling pathways involved in cancer progression.
Introduction
This compound is a versatile heterocyclic precursor for the synthesis of a variety of fused pyrazole ring systems. Of particular interest is its application in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to effectively interact with the ATP-binding sites of various protein kinases, leading to the inhibition of their activity. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Data Presentation: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer and kinase inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyrazole precursors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound Class | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1a) | A549 (Lung Carcinoma) | 2.24 | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1a) | MCF-7 (Breast Adenocarcinoma) | 42.3 | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1d) | MCF-7 (Breast Adenocarcinoma) | 1.74 | [1] |
| Pyrazolo[3,4-d]pyrimidine-based Compound (II-1) | HepG2 (Hepatocellular Carcinoma) | 5.90 ± 0.05 | [2] |
| Sorafenib (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 9.05 ± 0.54 | [2] |
| Pyrazolo[3,4-d]pyrimidine-based Compound (12b) | MDA-MB-468 (Breast Cancer) | 3.343 ± 0.13 | [3] |
| Pyrazolo[3,4-d]pyrimidine-based Compound (12b) | T-47D (Breast Cancer) | 4.792 ± 0.21 | [3] |
| Staurosporine (Reference Drug) | MDA-MB-468 (Breast Cancer) | 6.358 ± 0.24 | [3] |
| Staurosporine (Reference Drug) | T-47D (Breast Cancer) | 4.849 ± 0.22 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) | CDK2/cyclin A2 | 0.057 ± 0.003 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 13) | CDK2/cyclin A2 | 0.081 ± 0.004 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) | CDK2/cyclin A2 | 0.119 ± 0.007 | [4] |
| Sorafenib (Reference Drug) | CDK2/cyclin A2 | 0.184 ± 0.01 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | VEGFR-2 | 0.063 ± 0.003 | [3] |
| Sunitinib (Reference Drug) | VEGFR-2 | 0.035 ± 0.012 | [3] |
| Pyrazole carbaldehyde derivative (Compound 43) | PI3 Kinase | Potent Inhibition | [5] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | 0.25 | [5] |
| Doxorubicin (Reference Drug) | MCF7 (Breast Cancer) | 0.95 | [5] |
Experimental Protocols
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from this compound
This protocol describes a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][6][7]oxazin-3-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in acetic anhydride (10 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove excess acetic anhydride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][6][7]oxazin-3-yl)acetonitrile.
Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, the product will precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The final pyrazolo[3,4-d]pyrimidine derivative can be purified by recrystallization to obtain a high-purity product.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazolo[3,4-d]pyrimidine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific kinases like CDK2 and VEGFR-2. Commercially available kinase assay kits are often used for this purpose.[6][10][11]
-
Reagent Preparation: Prepare the kinase buffer, recombinant kinase, substrate (a specific peptide or protein), and ATP solution as per the kit's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. The detection method depends on the kit and can be based on luminescence (measuring remaining ATP), fluorescence, or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[12] Overexpression or aberrant activation of CDK2 is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidines, as ATP-competitive inhibitors, can block the kinase activity of CDK2, leading to cell cycle arrest and apoptosis.[1][12]
Caption: Inhibition of the CDK2 signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Pyrazolo[3,4-d]pyrimidine derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, survival, and motility. Its aberrant activation is a frequent event in many human cancers. Pyrazole derivatives have been shown to inhibit PI3K, leading to the suppression of Akt phosphorylation and the induction of apoptosis in cancer cells.[5][13]
Caption: Inhibition of the PI3K/Akt signaling pathway.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. In some cancer contexts, p38 MAPK can promote tumor progression and metastasis. Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK, thereby modulating inflammatory responses and inducing apoptosis in cancer cells.[14][15][16]
Caption: Inhibition of the p38 MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Caption: Workflow for anticancer drug discovery.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 inhibition assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcaonline.org [ijcaonline.org]
- 16. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"application of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in agrochemical research"
Application Note & Protocols
Introduction
5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds.[] Due to the significant biological activities exhibited by pyrazole-containing molecules, this compound has garnered substantial interest in agrochemical research. Pyrazole derivatives have been successfully developed into commercial fungicides, insecticides, and herbicides.[2] While direct agrochemical applications of this compound are not extensively documented, its utility as a versatile precursor for the creation of potent agrochemicals is well-established. This document provides an overview of its applications, synthesis protocols, and methods for evaluating the biological activity of its derivatives.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a synthon for the construction of more complex, biologically active molecules. Its multiple reactive sites, including the amino group, cyano groups, and the active methylene group, allow for a variety of chemical transformations to yield diverse heterocyclic systems. These derived compounds have shown potent activity in key agrochemical areas:
-
Fungicides: As a precursor for pyrazole carboxamide fungicides, which are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][4]
-
Insecticides: Used in the synthesis of insecticides that act on the nervous system of insects, for instance, by blocking GABA-gated chloride channels or modulating ryanodine receptors.[5][6]
-
Herbicides: A key intermediate for herbicides that inhibit crucial plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[7][8]
Quantitative Data
Direct quantitative data on the agrochemical efficacy of this compound is limited in publicly available literature. However, toxicological data for the compound is available. The primary focus of quantitative assessment lies in the evaluation of the derivatives synthesized from this precursor.
Table 1: Toxicological Data for this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 | Intravenous | Mouse | 100 mg/kg | Details of toxic effects not reported other than lethal dose value.[9] |
Table 2: Example Fungicidal Activity of a Pyrazole Carboxamide Derivative
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
| SCU2028 (a derivative) | Rhizoctonia solani | 0.022 | [3] |
Table 3: Example Herbicidal Activity of Pyrazole Derivatives
| Compound | Weed Species | EC50 (µg/mL) | Reference |
| Compound 3-1 | Echinochloa crusgalli L. | 64.32 | [10] |
| Compound 3-1 | Cyperus iria L. | 65.83 | [10] |
| Compound 3-1 | Dactylis glomerata L. | 62.42 | [10] |
| Compound 3-1 | Trifolium repens L. | 67.72 | [10] |
| Compound 3-7 | Echinochloa crusgalli L. | 65.33 | [10] |
| Compound 3-7 | Cyperus iria L. | 64.90 | [10] |
| Compound 3-7 | Dactylis glomerata L. | 59.41 | [10] |
| Compound 3-7 | Trifolium repens L. | 67.41 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of a malononitrile dimer with hydrazine.
Materials:
-
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)
-
Hydrazine hydrate
-
Ethanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., water or ethanol)
Procedure:
-
Dissolve the malononitrile dimer (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent like water or ethanol to obtain pure this compound.
Protocol 2: General Procedure for Synthesis of Pyrazole-based Agrochemical Derivatives (Example: N-acylation)
This protocol describes a general method to derivatize the amino group of this compound.
Materials:
-
This compound
-
Acid chloride or anhydride of choice
-
A suitable solvent (e.g., Toluene, Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1 equivalent) in the chosen solvent in a reaction flask.
-
Add the base (1.1 equivalents) to the suspension and stir.
-
Slowly add the acid chloride or anhydride (1 equivalent) to the reaction mixture at room temperature or under cooling, depending on the reactivity.
-
Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is used to evaluate the fungicidal activity of compounds derived from this compound.
Materials:
-
Test compounds
-
Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave to sterilize.
-
Cool the PDA medium to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C).
-
Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or until the fungus in the control plate has reached the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.
Signaling Pathways and Mechanisms of Action
While this compound is a precursor, the agrochemicals derived from it target specific biological pathways. The following diagrams illustrate the mechanisms of action for different classes of pyrazole-based agrochemicals.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Caption: Mechanism of pyrazole insecticides targeting GABA receptors.
References
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. This compound | CAS#:54711-21-6 | Chemsrc [chemsrc.com]
- 10. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates [mdpi.com]
Application Notes and Protocols: Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 5-amino-4-cyano-3-(cyanomethyl)pyrazole with various electrophiles. This versatile building block serves as a precursor for a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail the synthesis of key derivatives through acylation, condensation, and cyclization reactions.
Acylation with Chloroacetyl Chloride
The reaction of this compound with chloroacetyl chloride is a straightforward method to introduce a reactive N-chloroacetyl group, yielding 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This intermediate is a valuable precursor for further functionalization, particularly through substitution reactions with nucleophiles.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Chloroacetyl chloride
-
Toluene (PhMe)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure: [1]
-
In a round-bottom flask, dissolve equimolar amounts of this compound and chloroacetyl chloride in toluene.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours.
-
After the reflux period, allow the mixture to cool to room temperature and let it stand for 24-72 hours.
-
A precipitate will form during this time. Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold ethanol and dry to afford 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.
Quantitative Data
| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | Chloroacetyl chloride | Toluene | 5-7 | 65-70 | [1] |
Reaction Workflow
Caption: Workflow for the acylation of this compound.
Cyclocondensation with β-Cycloketols
The reaction with 1,3-dielectrophilic agents such as 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones (β-cycloketols) leads to the formation of novel hexahydropyrazolo[1,5-a]quinazoline derivatives.[3][4] This cyclocondensation reaction provides a pathway to complex polycyclic systems.
Experimental Protocol
Materials:
-
This compound
-
3-Aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone
-
Glacial Acetic Acid (AcOH)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure: [3]
-
In a round-bottom flask, prepare a mixture of the desired 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone (1 mmol) and this compound (1 mmol) in glacial acetic acid (5 mL).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with ethanol and dry to obtain the pure hexahydropyrazolo[1,5-a]quinazoline derivative.
Quantitative Data
| Aryl Substituent (Ar) | Yield (%) | Appearance | Reference |
| 4-Methoxyphenyl | 22 | Beige amorphous powder | [3] |
| 4-Chlorophenyl | 15 | Not specified in abstract | [3] |
Product Characterization (Ar = 4-Methoxyphenyl): [3]
-
IR (cm⁻¹): 3476 (O–H), 3182, 3076 (N–H), 2262, 2226 (C≡N), 1720 (C=O ester), 1688 (C=O amide), 1649, 1593 (C=C).
Reaction Pathway
Caption: Cyclocondensation of this compound with β-cycloketols.
Knoevenagel Condensation with Aromatic Aldehydes
The active cyanomethyl group of this compound can participate in a Knoevenagel condensation with aromatic aldehydes.[5] This reaction is typically catalyzed by a base, such as morpholine, and results in the formation of (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles.
Experimental Protocol (Representative)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Morpholine
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of morpholine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data
Specific yield data for a range of aromatic aldehydes is not detailed in the provided search results. Yields are generally expected to be moderate to good.
Logical Relationship Diagram
Caption: Key components of the Knoevenagel condensation reaction.
Aminomethylation of Knoevenagel Products
The products from the Knoevenagel condensation, (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles, can undergo further reaction via aminomethylation.[5] This reaction, a type of Mannich reaction, with primary aromatic amines and formaldehyde leads to the formation of 7-(2-aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a][1][3][6]triazine-8-carbonitriles.
Experimental Protocol (Representative)
Materials:
-
(Z)-5-Amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitrile
-
Primary aromatic amine
-
Aqueous formaldehyde (HCHO)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and the primary aromatic amine (1 equivalent) in DMF.
-
Add an excess of aqueous formaldehyde to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data
Detailed quantitative data for this reaction sequence with various substrates is not available in the provided search results.
Experimental Workflow
Caption: Workflow for the aminomethylation and cyclization of Knoevenagel products.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. This versatile heterocyclic amine serves as a valuable precursor for creating a diverse range of azo dyes with potential applications in textiles, electrofluidic displays, and as biologically active agents.[1][2]
Introduction
This compound is a polyfunctionalized pyrazole derivative that is a key building block in organic synthesis.[3] Its structure, featuring a reactive amino group and two cyano groups, makes it an excellent candidate for the synthesis of heterocyclic azo dyes. Azo dyes incorporating heterocyclic moieties, such as pyrazole, are known for their bright, deep shades and good fastness properties.[4][5] The general approach for synthesizing azo dyes from this precursor involves the diazotization of the amino group, followed by a coupling reaction with a suitable coupling component.
Synthesis of the Starting Material
The precursor, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of malononitrile dimer with hydrazine.[3][6]
General Synthetic Pathway for the Precursor
Caption: Synthesis of the pyrazole precursor.
Synthesis of Azo Des from this compound
The synthesis of azo dyes from the pyrazole precursor follows a two-step process: diazotization of the amino group and subsequent coupling with an appropriate aromatic compound.
General Reaction Scheme
The amino group on the pyrazole ring is first converted into a diazonium salt. This salt is then reacted with a coupling component, such as anilines or naphthols, to form the final azo dye.
Caption: General workflow for azo dye synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes based on methodologies reported for similar 5-aminopyrazole derivatives.[4][7] Researchers should optimize these conditions for the specific this compound precursor.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (or Hydrochloric Acid)
-
Sodium Nitrite (NaNO₂)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve a specific molar equivalent of this compound in concentrated sulfuric acid (or hydrochloric acid) with cooling in an ice bath (0-5 °C).
-
Slowly add a solution of sodium nitrite (in a slight molar excess) in water dropwise to the pyrazole solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Continue stirring the mixture at this temperature for 15-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the subsequent coupling reaction.
Note: The cyano group on the pyrazole ring can be susceptible to hydrolysis under the acidic conditions of diazotization.[4] Careful control of temperature and reaction time is crucial.
Protocol 2: Coupling Reaction
The conditions for the coupling reaction depend on the nature of the coupling component.
Materials:
-
Pyrazole diazonium salt solution (from Protocol 1)
-
Substituted Aniline (e.g., N,N-diethylaniline)
-
Dilute Sulfuric Acid
-
Sodium Hydroxide solution
-
Ice bath
Procedure:
-
Dissolve the aniline coupling component in dilute sulfuric acid, and cool the solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution with constant stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed for 1-2 hours with continuous stirring.
-
Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to precipitate the azo dye.
-
Filter the precipitated dye, wash it with cold water until the filtrate is neutral, and then dry it.
-
Purify the crude dye by recrystallization from an appropriate solvent (e.g., ethanol, DMF).
Materials:
-
Pyrazole diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide solution (10%)
-
Ice bath
Procedure:
-
Dissolve 2-naphthol in a 10% sodium hydroxide solution and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline naphthol solution with vigorous stirring, keeping the temperature below 5 °C.
-
Continue stirring for 1-2 hours. The dye will precipitate out of the solution.
-
Filter the solid dye, wash it thoroughly with cold water, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure azo dye.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| Melting Point | Determination of purity | A sharp melting point indicates a pure compound. |
| FT-IR Spectroscopy | Functional group analysis | Presence of N=N stretching vibration, absence of diazonium salt peaks, and characteristic peaks for the pyrazole and coupling component moieties. The CN group should show a signal around 2215-2243 cm⁻¹.[4] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Signals corresponding to the protons and carbons of the pyrazole ring, the coupling component, and any substituents. |
| UV-Visible Spectroscopy | Determination of color properties | Measurement of the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF, ethanol) to determine the color of the dye. |
| Mass Spectrometry | Molecular weight determination | The molecular ion peak should correspond to the expected molecular weight of the synthesized dye. |
| Elemental Analysis | Elemental composition | The percentage composition of C, H, and N should match the calculated values for the proposed structure. |
Quantitative Data from Analogous Pyrazole Azo Dyes
Table 1: Properties of Azo Dyes Derived from Analogous 5-Amino-4-cyanopyrazoles
| Dye Structure (General) | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |
| 1-(4'-nitrophenyl)-5-amino-4-cyanopyrazole derivative | N,N-diethylaniline | Low | - | - | [4] |
| 1-(4'-carboxyphenyl)-5-amino-4-cyanopyrazole derivative | 2-Naphthol | Low | - | - | [4] |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivative | Various active methylene compounds | - | - | - | [7] |
Note: Yields were reported as "low" in the reference.[4] Specific quantitative data was not provided in the abstract.
Applications
Azo dyes based on pyrazole scaffolds have a wide array of potential applications:
-
Textile Dyes: They can be used as disperse dyes for synthetic fibers like polyester.[4]
-
Electrofluidic Displays (EFDs): Alkylated pyrazole-based azo dyes have shown excellent solubility in non-polar solvents and good performance in EFDs, with fast switching speeds and high stability.[1]
-
Antimicrobial Agents: Azo dyes derived from pyrazole derivatives have demonstrated potential antibacterial and antifungal activities.[2]
-
Corrosion Inhibitors: Certain pyrazole-containing azo compounds have been investigated as corrosion inhibitors.[1]
-
Food Coloring: Some pyrazole azo dyes have applications in the food industry.[1]
-
Biomedical Sciences: Azo compounds are being explored for applications in bioimaging, drug delivery, and photopharmacology.[8]
The introduction of the cyanomethyl group in the 3-position of the pyrazole ring may influence the spectral properties and biological activity of the resulting dyes, making this an interesting area for further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. emerald.com [emerald.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction conditions for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the cyclocondensation reaction between a malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) and hydrazine hydrate.[1] This approach is favored for its directness and the ready availability of the starting materials.
Q2: What are the critical parameters to control in this synthesis?
Key parameters that significantly influence the reaction's success include reaction temperature, the choice of solvent, the purity of reactants, and the molar ratio of the malononitrile dimer to hydrazine hydrate. Careful control of these variables is essential for achieving high yield and purity.
Q3: What are some common challenges encountered during this synthesis?
Common issues include low yields, the formation of colored impurities, and difficulties in product isolation and purification. These challenges often arise from suboptimal reaction conditions or the presence of impurities in the starting materials.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting materials. - Increase Temperature: Gently heating the reaction mixture can drive the reaction to completion. Refluxing in a suitable solvent like ethanol is a common strategy. |
| Suboptimal Solvent | - Solvent Polarity: The polarity of the solvent can influence the reaction rate. While alcohols like ethanol are commonly used, a water/ethanol mixture can sometimes improve yields.[3] |
| Impure Reactants | - Purity of Malononitrile Dimer: Ensure the malononitrile dimer is pure. Impurities can lead to side reactions. - Quality of Hydrazine Hydrate: Use high-purity hydrazine hydrate. Degradation of hydrazine can introduce impurities and reduce its reactivity. |
| Incorrect Stoichiometry | - Molar Ratios: A slight excess of hydrazine hydrate may be beneficial, but a large excess can complicate purification. Start with a 1:1 to 1:1.2 molar ratio of malononitrile dimer to hydrazine hydrate. |
Issue 2: Product Discoloration (Yellow/Red Appearance)
| Potential Cause | Troubleshooting Steps |
| Hydrazine Decomposition | - Reaction under Inert Atmosphere: Hydrazine can be sensitive to air oxidation, which can form colored impurities. Running the reaction under a nitrogen or argon atmosphere can mitigate this.[4] - Controlled Temperature: Avoid excessive heating, as it can accelerate the decomposition of hydrazine. |
| Side Reactions | - Formation of Azo Compounds: The presence of oxidizing agents or air can lead to the formation of colored azo compounds. An inert atmosphere is recommended. |
| Impure Starting Materials | - Purify Reactants: Ensure the malononitrile dimer and hydrazine hydrate are of high purity before starting the reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Polar Impurities | - Recrystallization: Recrystallization from a suitable solvent such as water or an ethanol/water mixture is often effective for removing polar impurities.[1] - Solvent Wash: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification step. |
| Oily Product | - Trituration: If the product precipitates as an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| Co-precipitation with Starting Materials | - Optimize Reaction Monitoring: Ensure the reaction goes to completion by TLC to avoid the presence of unreacted starting materials in the crude product. |
Data Presentation
Table 1: Reported Reaction Conditions for this compound Synthesis
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Malononitrile Dimer, Hydrazine Hydrate | 82% | [1] |
| Solvent | Ethanol | 82% | [1] |
| Temperature | Reflux | 82% | [1] |
| Reaction Time | Not Specified | 82% | [1] |
Table 2: General Optimization Parameters for 5-Aminopyrazole Synthesis
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Expected Outcome/Consideration |
| Solvent | Ethanol | Water/Ethanol (1:1) | The water/ethanol mixture may improve the solubility of reactants and catalyst, potentially increasing the reaction rate and yield.[3] |
| Temperature | Reflux (Ethanol: ~78°C) | 55°C | Lowering the temperature may reduce the formation of side products and discoloration, though it may require a longer reaction time.[3] |
| Catalyst | None (Base-catalyzed by hydrazine) | Acetic Acid (catalytic amount) | Acid catalysis can sometimes promote the cyclization step in pyrazole synthesis, but it may also lead to other side reactions. |
| Reactant Ratio (Dimer:Hydrazine) | 1:1.1 | 1:1.5 | A higher excess of hydrazine might push the reaction to completion but could increase the difficulty of purification. |
Experimental Protocols
Synthesis of this compound from Malononitrile Dimer and Hydrazine Hydrate
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)
-
Hydrazine hydrate (80-100% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer (e.g., 2.64 g, 0.02 mol) in ethanol (e.g., 20 mL).
-
To this solution, add hydrazine hydrate (e.g., 1.0 mL, 0.02 mol, for a 100% solution) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain it for a period sufficient for the reaction to go to completion (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The reported yield for this procedure is 82%.[1]
Characterization Data
-
Appearance: Off-white to light yellow solid.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching (amine), C≡N stretching (cyano), and C=C/C=N stretching (pyrazole ring).
-
¹H NMR Spectroscopy (in DMSO-d₆): Expected signals would correspond to the amino protons (NH₂), the methylene protons (CH₂), and the pyrazole N-H proton.
-
¹³C NMR Spectroscopy (in DMSO-d₆): Signals corresponding to the cyano carbons, the methylene carbon, and the carbons of the pyrazole ring are expected.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as malononitrile dimer and hydrazine.[1][2][3]
-
Side-Products: Formation of isomeric pyrazoles or products from polymerization of reactants.
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
-
Degradation Products: The compound may be sensitive to heat or pH, leading to decomposition.
Q2: My crude product has a dark coloration. What could be the cause and how can I remove it?
A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities. These can sometimes be removed by treating the crude product solution with activated carbon. However, care should be taken as activated carbon can also adsorb the desired product, potentially lowering the yield. A preliminary small-scale test is recommended.
Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a binary solvent system is a common solution. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is less soluble) dropwise until turbidity is observed. The solution is then slowly cooled to induce crystallization. Common solvent pairs for polar compounds like aminopyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexanes.
Q4: My compound seems to "oil out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase at a temperature above its melting point in the solvent. To prevent this, you can try the following:
-
Lower the crystallization temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point in that solvent.
-
Use a more dilute solution: This can lower the saturation point.
-
Scratch the inside of the flask: This can provide a surface for nucleation.
-
Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.
-
Change the solvent system: A different solvent or solvent pair may be more suitable.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. |
| Too much solvent was used. | Concentrate the filtrate and attempt to recover more product by further cooling or by partial solvent removal followed by cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely. |
| Adsorption of product onto activated carbon (if used). | Reduce the amount of activated carbon used or the contact time. |
Problem 2: Purity Does Not Improve After Recrystallization
| Possible Cause | Troubleshooting Step |
| Impurity has similar solubility to the product. | Consider an alternative purification technique such as column chromatography. |
| The compound is co-crystallizing with an impurity. | Try a different recrystallization solvent or solvent system. |
| The compound is degrading during heating. | Use a lower boiling point solvent for recrystallization or reduce the heating time. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Based on the polarity of this compound, silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). The ideal system will give the desired compound an Rf value of approximately 0.3-0.5 and will show good separation from impurities. A common mobile phase for aminopyrazoles is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely reported method is the cyclocondensation reaction between a malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) and hydrazine hydrate.[1][2] Variations of this method may utilize different forms of the reactants, such as the potassium salt of malononitrile dimer and hydrazinium sulfate, which can offer improved safety and efficiency.[1]
Q2: What are the typical yields for this synthesis?
A2: While specific yields can vary based on the exact protocol and scale, yields for aminopyrazole syntheses are generally reported to be good. For related aminopyrazole syntheses, yields can range from moderate to high. Optimizing reaction conditions is key to maximizing the yield.
Q3: What are the critical reaction parameters to control?
A3: The critical parameters to control are temperature, reaction time, stoichiometry of reactants, and the choice of solvent. Temperature, in particular, can influence the reaction rate and the formation of side products. The pH of the reaction mixture can also play a role in the outcome of the synthesis.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization, typically from a suitable solvent like ethanol or water.[1] The choice of solvent will depend on the solubility of the product and the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too low. 3. Reaction time is insufficient. 4. Poor quality of starting materials (e.g., impure malononitrile dimer). | 1. Ensure accurate molar ratios of malononitrile dimer and hydrazine. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. Monitor the disappearance of starting materials using TLC. 4. Verify the purity of the malononitrile dimer by melting point or spectroscopic methods. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the product and identify impurities. 2. Ensure the product is thoroughly dried under vacuum. |
| Product is discolored (e.g., yellow or brown) | 1. Formation of colored byproducts from side reactions. 2. Air oxidation of the amino group. | 1. Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities. 2. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products. | 1. Continue the reaction and monitor by TLC until the starting material spot disappears. 2. Refer to the "Potential Side Reactions" section and the corresponding troubleshooting diagram to identify and minimize side products. |
| NMR spectrum shows unexpected peaks | 1. Presence of unreacted starting materials. 2. Contamination with side products (e.g., hydrazone intermediate, malononitrile trimers). 3. Residual solvent. | 1. Compare the NMR spectrum with the spectra of the starting materials. 2. Characterize the impurity by isolating it or by comparing with known spectra of potential side products. Adjust reaction conditions to minimize its formation. 3. Identify the solvent peak and ensure the sample is properly dried. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Malononitrile Source | Hydrazine Source | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Malononitrile Dimer | Hydrazine Hydrate | Ethanol | Reflux | Not Specified | Good | [1] |
| Potassium Salt of Malononitrile Dimer | Hydrazinium Sulfate | Water | Not Specified | Not Specified | Improved Efficiency | [1] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on literature reports. Optimization may be required for specific laboratory conditions and scales.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the malononitrile dimer in a suitable solvent (e.g., ethanol or water).
-
Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent.
Visualizations
Main Synthesis Pathway
Caption: Main reaction for the synthesis of the target compound.
Potential Side Reactions
Caption: Potential side reactions during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
"byproducts of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis from malononitrile"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole from malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is the reaction of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) with hydrazine.[1][2][3] This reaction leads to the formation of the pyrazole ring through cyclization. An alternative approach involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate.[3][4]
Q2: What are the typical solvents and reaction temperatures used?
The reaction is often carried out in protic solvents such as ethanol or methanol.[2] The reaction mixture is typically heated to reflux to ensure the completion of the cyclization. Water has also been reported as a suitable solvent.[2]
Q3: What is the expected yield for this synthesis?
While yields can vary depending on the specific reaction conditions and purity of starting materials, this synthesis is generally considered to be efficient. While a specific yield for the primary synthesis is not consistently reported across the literature, related preparations of aminopyrazoles can achieve good to excellent yields.
Q4: How can I confirm the identity and purity of the final product?
Standard analytical techniques can be used to confirm the structure and purity of this compound. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Infrared (IR) Spectroscopy: To identify key functional groups such as amines (N-H), nitriles (C≡N), and the pyrazole ring.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point Analysis: To assess the purity of the crystalline product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: The malononitrile dimer may contain unreacted malononitrile or other impurities. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Incorrect Stoichiometry: An incorrect molar ratio of malononitrile dimer to hydrazine can affect the yield. | 1. Purify Starting Materials: Ensure the malononitrile dimer is pure before use. Recrystallization may be necessary. 2. Optimize Reaction Conditions: Increase the reflux time or ensure the reaction temperature is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Verify Stoichiometry: Use a slight excess of hydrazine to ensure complete conversion of the dimer. |
| Product is a Dark Oil or Tar | 1. Polymerization: Malononitrile and its dimer can polymerize, especially at high temperatures or in the presence of strong bases. 2. Side Reactions: Uncontrolled reaction conditions can lead to the formation of complex mixtures and colored byproducts. | 1. Control Temperature: Avoid excessive heating. Gradually increase the temperature to reflux. 2. pH Control: Ensure the reaction is not overly basic, as this can promote polymerization. 3. Purification: Attempt to isolate the product from the tarry mixture by column chromatography. |
| Presence of Multiple Spots on TLC | 1. Incomplete Reaction: The presence of starting material (malononitrile dimer). 2. Formation of Byproducts: Side reactions may be occurring. 3. Isomeric Products: Although less common for this specific reaction, the formation of isomeric pyrazoles is a possibility in related syntheses. | 1. Extend Reaction Time: Continue refluxing the reaction mixture and monitor by TLC until the starting material spot disappears. 2. Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired compound. 3. Spectroscopic Analysis: Use NMR and other spectroscopic methods to identify the structures of the main product and impurities. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Fine Precipitate: The product may precipitate as very fine crystals that are difficult to filter. | 1. Solvent Removal: Remove the reaction solvent under reduced pressure. The product may then be precipitated by adding a non-polar solvent. 2. Recrystallization: If the product is impure, recrystallize from a suitable solvent system (e.g., ethanol/water). 3. Filtration Aid: Use a filtration aid like celite to improve the filtration of fine precipitates. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound and its Derivatives
| Reactants | Solvent | Temperature | Reported Yield | Reference |
| Malononitrile Dimer, Hydrazine Hydrate | Ethanol or Methanol | Reflux | Not specified | [2] |
| Potassium Salt of Malononitrile Dimer, Hydrazinium Sulfate | Water | Not specified | Not specified | [3][4] |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Chloroacetyl Chloride | Toluene | Reflux | 65-70% | [1] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on literature descriptions.[2] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer (1 equivalent) in ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
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Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
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Isolation: Collect the precipitated solid by filtration and wash with cold ethanol.
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Purification: If necessary, recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
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Characterization: Dry the purified product under vacuum and characterize by NMR, IR, MS, and melting point analysis.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of the target compound.
References
Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
Welcome to the technical support center for the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to help optimize your synthesis and increase the yield of this valuable heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is primarily synthesized through the reaction of malononitrile dimer with hydrazine.[1][2]
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are some common causes and solutions:
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Purity of Reactants: The purity of the malononitrile dimer and hydrazine is crucial. Impurities can lead to side reactions and a reduction in yield. Hydrazine, in particular, can degrade over time. It is advisable to use freshly purified or high-purity hydrazine for the reaction.
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Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. While specific optimization data for this exact synthesis is limited, studies on similar pyrazole syntheses show that temperatures around 55°C can be optimal for maximizing yield and minimizing reaction time. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
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Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. For similar aminopyrazole syntheses, a mixture of water and ethanol has been shown to be effective.[3]
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pH of the Reaction Mixture: The pH can influence the nucleophilicity of hydrazine. While acidic conditions can catalyze some pyrazole syntheses, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic. Conversely, a basic medium can also affect the reaction pathway. Buffering the reaction mixture or a careful choice of acidic or basic catalyst might be necessary for optimization.
Q2: I am observing the formation of an unexpected side product. What could it be?
While specific side products for this reaction are not extensively documented in the literature, general knowledge of pyrazole synthesis suggests the following possibilities:
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Regioisomers: Although the synthesis of this compound from the symmetrical malononitrile dimer and hydrazine is not expected to produce regioisomers, if substituted hydrazines are used in related syntheses, the formation of different regioisomers is a common issue.
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Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate. If the cyclization step is incomplete, you may isolate this intermediate. Adjusting the reaction temperature or time may be necessary to drive the reaction to completion.
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Side reactions of Malononitrile Dimer: Malononitrile dimer is a reactive intermediate and can participate in other reactions depending on the conditions. The presence of strong acids or bases, or elevated temperatures, might lead to its decomposition or alternative reaction pathways.
Q3: How can I effectively purify the final product?
Purification of this compound can be achieved through several methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Based on protocols for similar compounds, ethanol or a mixture of ethanol and water could be suitable recrystallization solvents.
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Column Chromatography: For removal of closely related impurities, column chromatography on silica gel can be employed. A solvent system of hexane and ethyl acetate is often used for the purification of pyrazole derivatives.
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Washing: After filtration of the crude product, washing with a suitable solvent can help remove residual starting materials and soluble impurities. Water and ethanol are commonly used washing solvents.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most commonly reported method for the synthesis of this compound is the reaction of malononitrile dimer with hydrazine.[1][2][5] An alternative method involves reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[2]
Q2: Are there any catalysts that can improve the yield of this reaction?
While specific catalysts for the synthesis of this compound are not well-documented, research on the synthesis of other 5-aminopyrazole derivatives has shown that certain catalysts can significantly improve yields. For instance, a nano copper stabilized on a layered double hydroxide (LDH@PTRMS@DCMBA@CuI) has been used to achieve high yields in a one-pot, three-component synthesis of related pyrazoles.[3] Exploring the use of mild Lewis acid or base catalysts could be a viable strategy for optimization.
Q3: What are the safety precautions I should take when working with hydrazine?
Hydrazine is a toxic and potentially explosive substance. It is crucial to handle it with appropriate safety measures in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid exposure to heat, sparks, and open flames.
Data on Reaction Parameter Optimization (for related 5-Aminopyrazole Syntheses)
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | None | Low Yield | [3] |
| LDH | 23% | [3] | |
| LDH@PTRMS | 30% | [3] | |
| LDH@PTRMS@DCMBA@CuI | 93% | [3] | |
| Solvent | Various Organic Solvents | Moderate Yields | [3] |
| Water/Ethanol Mixture | Highest Yield | [3] | |
| Temperature | Room Temperature to 100 °C | Yield varies | [3] |
| 55 °C | Optimal | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Malononitrile Dimer and Hydrazine
This protocol is based on established literature procedures for the synthesis of the target molecule.[1][3]
Materials:
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Malononitrile dimer
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Hydrazine hydrate
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Ethanol
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer in a suitable solvent such as a mixture of ethanol and water.
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Slowly add hydrazine hydrate to the solution at room temperature with stirring. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux (or to an optimized temperature, e.g., 55°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.
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Dry the purified product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Experimental Workflow for Synthesis
Caption: A step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Regioselectivity in Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. The following information is designed to assist in understanding and controlling the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites in this compound and how does this influence its reactivity?
A1: this compound possesses multiple nucleophilic centers, which leads to the possibility of different reaction pathways and products. The key sites are:
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The exocyclic amino group (-NH2) at the C5 position: This is a primary amine and is highly reactive towards acylating and alkylating agents.
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The endocyclic nitrogen atom (N1) of the pyrazole ring: This nitrogen is part of the aromatic pyrazole ring and can act as a nucleophile, particularly in cyclization reactions.
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The active methylene group (-CH2CN) at the C3 position: The protons on this carbon are acidic and can be removed by a base, creating a carbanion that can participate in condensation reactions.
The regioselectivity of a reaction depends on the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, catalyst), and the relative nucleophilicity of these sites.
Q2: How can I selectively achieve acylation on the exocyclic amino group?
A2: Selective acylation at the C5-amino group is generally achieved using acylating agents like acid chlorides under specific conditions. For instance, the reaction with chloroacetyl chloride in a non-polar solvent like toluene upon heating leads to the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide in good yields.[1][2] This suggests that under these conditions, the exocyclic amino group is more nucleophilic than the endocyclic nitrogen.
Q3: What factors govern the regioselectivity in cyclocondensation reactions with 1,3-dielectrophiles?
A3: In cyclocondensation reactions, the initial site of attack is a critical determinant of the final product. The literature suggests that the endocyclic N1 nitrogen often initiates the reaction with 1,3-dielectrophiles. For example, in the reaction with β-cycloketols (3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones) in boiling acetic acid, the proposed mechanism involves an initial attack of the pyrazole NH group at the C1 position of the cyclohexanone.[3] This is followed by an intramolecular attack of the C5-amino group on an ester carbonyl to form a hexahydropyrazolo[1,5-a]quinazoline. The regioselectivity can be influenced by factors such as the nature of the solvent and the specific structure of the dielectrophile.[4]
Q4: Can the active methylene group participate in reactions?
A4: Yes, the cyanomethyl group is an active methylene group. The hydrogen atoms are acidic and can be removed by a base. This can lead to Knoevenagel-type condensation reactions with aldehydes or other carbonyl compounds. For instance, the reaction with aromatic aldehydes in the presence of a catalytic amount of morpholine results in the formation of Knoevenagel condensation products.[5]
Troubleshooting Guide
Issue 1: Low yield in the synthesis of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.
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Possible Cause: Incomplete reaction or side product formation.
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Troubleshooting Steps:
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Purity of Reagents: Ensure that the starting this compound and chloroacetyl chloride are pure. Impurities can lead to side reactions.
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Reaction Time and Temperature: The reaction is typically refluxed for 5-7 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Solvent: Toluene is a commonly used solvent.[1] Ensure the solvent is anhydrous, as moisture can hydrolyze the chloroacetyl chloride.
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Work-up Procedure: After refluxing, the reaction mixture is typically left to stand at room temperature for 24-72 hours to allow for complete precipitation of the product.[1] Ensure adequate time for precipitation before filtering.
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Issue 2: Formation of a mixture of isomers in cyclocondensation reactions.
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Possible Cause: Competing nucleophilic attack from the exocyclic amino group and the endocyclic nitrogen.
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Troubleshooting Steps:
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Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can significantly influence the regioselectivity. Acetic acid is often used for cyclocondensation reactions leading to pyrazolo[1,5-a]quinazolines.[3][6] Experiment with different solvents (e.g., ethanol, DMF) and temperature profiles to favor the desired isomer.
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pH of the Reaction Medium: The basicity or acidity of the medium can alter the relative nucleophilicity of the nitrogen atoms. The use of a catalytic amount of acid or base might direct the reaction towards a single product.
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Nature of the Electrophile: The structure of the 1,3-dielectrophile can sterically or electronically favor attack at one nucleophilic site over the other.
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Issue 3: Difficulty in achieving Knoevenagel condensation with the cyanomethyl group.
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Possible Cause: Insufficiently basic catalyst or unfavorable reaction conditions.
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Troubleshooting Steps:
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Choice of Base: A weak organic base like morpholine or piperidine is often used to catalyze the Knoevenagel condensation. If the reaction is sluggish, consider using a slightly stronger base, but be cautious of potential side reactions.
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Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.
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Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
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Data Presentation
| Reaction Type | Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Acylation | Chloroacetyl chloride | Toluene, reflux, 5-7 h | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | [1][2] |
| Cyclocondensation | 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones | Acetic acid, reflux, 4 h | 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines | 15-22 | [3] |
| S-alkylation (of acylated product) | 3-cyanopyridine-2-thiolates | DMF, 10% aq. KOH | Hybrid molecules with nicotinonitrile and pyrazole units | 75-90 | [1] |
Experimental Protocols
1. Synthesis of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide [1]
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Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, chloroacetyl chloride, toluene.
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Procedure:
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Dissolve equimolar amounts of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride in toluene.
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Reflux the mixture for 5-7 hours.
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Allow the reaction mixture to stand at room temperature for 24-72 hours.
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Filter the precipitate and wash to obtain the final product.
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2. Synthesis of 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines [3]
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Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones, glacial acetic acid.
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Procedure:
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Prepare a mixture of the pyrazole derivative (1 mmol) and the cyclohexanone derivative (1 mmol) in 5 ml of glacial acetic acid.
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Heat the mixture under reflux for 4 hours, monitoring the reaction by TLC.
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After cooling, filter the precipitate and wash with ethanol to yield the product.
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Visualizations
Caption: Factors influencing the regioselective reactions of this compound.
References
Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to solvent choice, reaction temperature, and catalyst efficiency.
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Solvent Effects: The polarity and proticity of the solvent play a critical role. While various solvents can be used, alcohols like ethanol and methanol have been shown to increase reaction yields.[1] For certain multi-component reactions leading to similar pyrazole structures, a mixture of water and ethanol has proven to be highly effective, achieving yields as high as 93%.[1] Toluene is another solvent used, particularly in reactions involving subsequent modifications of the pyrazole ring.[2][3] It is advisable to perform small-scale solvent screening experiments to determine the optimal solvent system for your specific reaction conditions.
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Reaction Temperature: The reaction temperature should be carefully optimized. For catalyzed reactions, a moderately elevated temperature, such as 55 °C, has been reported to provide a high yield in a short reaction time.[1] For uncatalyzed reactions or those with different starting materials, refluxing conditions may be necessary.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation and degradation of the desired product.
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Catalyst Deactivation or Inefficiency: If using a catalyst, its activity is paramount. For instance, in syntheses utilizing modified LDH catalysts, the catalyst's preparation and handling are crucial for achieving high yields.[1] Ensure the catalyst is properly activated and stored. If you are not using a catalyst, consider whether one might be beneficial for your specific synthetic route.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Question: I am observing significant impurity formation in my final product. How can I minimize side reactions?
Answer: Impurity formation is a common issue. The key to minimizing it lies in controlling the reaction conditions and understanding the potential side reactions.
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Reaction Time: Over-extending the reaction time can lead to the formation of byproducts. It is crucial to monitor the reaction's progress closely using TLC. Once the starting materials are consumed, the reaction should be quenched to prevent further transformations of the product. Reaction times can vary significantly depending on the chosen solvent and catalyst, from as little as 15 minutes to several hours.[1]
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Temperature Control: Exceeding the optimal reaction temperature can promote side reactions. Maintain a stable and uniform temperature throughout the reaction.
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Purity of Starting Materials: The purity of your starting materials, such as the malononitrile dimer and hydrazine, is critical.[3] Impurities in the reactants can lead to a cascade of unwanted side products. Ensure you are using reagents of appropriate purity.
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pH Control: In some synthetic routes, particularly those involving cyclization steps, the pH of the reaction medium can be crucial. For instance, some syntheses of related pyrazoles use triethylamine or other bases to facilitate the reaction.[5] Conversely, acidic conditions might be required for other transformations. Ensure the pH is controlled as specified in the protocol.
Logical Flow for Minimizing Impurities
Caption: Logical steps for minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly reported method for the synthesis of this compound?
A1: A frequently cited method involves the reaction of a malononitrile dimer with hydrazine.[2][3] This approach is valued for its directness in forming the pyrazole core with the desired functional groups.
Q2: How does the choice of solvent impact the reaction time and yield?
A2: The solvent choice has a significant impact. For example, in a catalyzed synthesis of a related aminopyrazole, a water/ethanol mixture resulted in a high yield (93%) and a very short reaction time (15 minutes).[1] In another study comparing trifluoroethanol (TFE) and ethanol for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, ethanol was found to give more consistent and good to excellent yields across a range of substrates and is a more economical and environmentally friendly option.[4]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Malononitrile and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is also a hazardous substance and should be handled with caution. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: Can this pyrazole derivative be used as an intermediate for further synthesis?
A4: Absolutely. This compound is a versatile polyfunctionalized intermediate used in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and thieno[3,4-c]pyrazoles.[2][3]
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
| Entry | Aryl Hydrazine Substituent | Solvent | Yield (%) | Reference |
| 1 | 4-CF3-Ph | TFE | 93 | [4] |
| 2 | 4-CF3-Ph | EtOH | 85 | [4] |
| 3 | 2,4-di-F-Ph | TFE | 47 | [4] |
| 4 | 2,4-di-F-Ph | EtOH | 75 | [4] |
| 5 | 4-MeO-Ph | TFE | 60 | [4] |
| 6 | 4-MeO-Ph | EtOH | 68 | [4] |
Note: The data in this table is for a closely related structure and illustrates the comparative effect of solvents.
Table 2: Optimization of Reaction Conditions for a Catalyzed Synthesis of a 5-Aminopyrazole Derivative
| Entry | Catalyst Amount (g) | Temperature (°C) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 0.03 | 45 | H₂O/EtOH | 30 | 75 | [1] |
| 2 | 0.05 | 45 | H₂O/EtOH | 25 | 88 | [1] |
| 3 | 0.05 | 55 | H₂O/EtOH | 15 | 93 | [1] |
| 4 | 0.05 | 65 | H₂O/EtOH | 15 | 93 | [1] |
| 5 | 0.05 | 55 | EtOH | 20 | 85 | [1] |
| 6 | 0.05 | 55 | MeOH | 20 | 82 | [1] |
| 7 | 0.05 | 55 | H₂O | 35 | 60 | [1] |
Note: This data is for a three-component synthesis of a different 5-aminopyrazole but highlights the influence of various reaction parameters.
Experimental Protocols
Protocol 1: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol
This protocol is adapted from a procedure for a similar class of compounds and can be used as a starting point.[4]
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Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 mmol) in ethanol (10 mL), add the corresponding aryl hydrazine (1.0 mmol).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.
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Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 5-aminopyrazoles.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant starting material?
This compound, also known as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is a highly functionalized heterocyclic compound. Its structure contains several reactive sites, making it a versatile building block for the synthesis of a wide range of fused heterocyclic systems.[1][2] These resulting compounds, such as pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and thieno[3,4-c]pyrazoles, are of significant interest in medicinal chemistry due to their potential biological activities.[3]
Q2: What general types of catalysts are used in reactions involving this pyrazole derivative?
While many reactions with this specific pyrazole proceed without a catalyst or with a basic or acidic promoter, the broader field of pyrazole synthesis and functionalization employs a variety of catalysts. These include:
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Acid Catalysts: Acetic acid is commonly used as a solvent and catalyst for cyclocondensation reactions.[2][4]
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Base Catalysts: Organic bases like morpholine can be used in catalytic amounts for reactions such as Knoevenagel condensations.[1][2]
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Transition-Metal Catalysts: For C-H functionalization and cross-coupling reactions on the pyrazole ring, transition metals like palladium, copper, and rhodium are often employed.[5][6][7]
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Nanocatalysts: Recent research has explored the use of recyclable nanocatalysts, such as those based on Fe3O4, for the synthesis of pyrazole derivatives under green conditions.[8]
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Green Catalysts: Simple, inexpensive, and non-toxic catalysts like ammonium chloride have been used for the synthesis of the pyrazole core.[9]
Q3: How do I select an appropriate solvent for my reaction?
Solvent selection depends on the specific reaction type and the reactants involved. For reactions with this compound, the following have been reported:
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Toluene: Used for reactions with acyl chlorides, such as chloroacetyl chloride.[3]
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Acetic Acid: Often used as both a solvent and a catalyst in cyclocondensation reactions, particularly with 1,3-dielectrophilic agents.[2][4]
-
Ethanol and Water/Ethanol mixtures: Common in green chemistry approaches for the synthesis of related pyrazole derivatives, sometimes in the presence of a nanocatalyst.[9][10]
-
Dimethylformamide (DMF): Utilized in aminomethylation reactions and for dissolving reactants for subsequent reactions with nucleophiles.[1][3]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
-
Issue: Low yield in the synthesis of fused quinazolines from the reaction with β-cycloketols.
-
Potential Cause: The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones in boiling acetic acid is reported to give low yields (15-22%).[4] This may be inherent to the specific substrates and reaction pathway.
-
Suggested Solution:
-
Reaction Time: Ensure the reaction is running for the optimal duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature Control: Maintain a steady reflux in acetic acid as specified in the protocol.[4]
-
Purification: Yield loss can occur during workup and purification. Optimize your crystallization or chromatography methods.
-
-
-
Issue: Incomplete conversion of starting material in acylation reactions.
-
Potential Cause: Insufficient reactivity of the acylating agent or deactivation of the starting material. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride is a key step for further functionalization.[3][11]
-
Suggested Solution:
-
Reagent Quality: Use freshly opened or purified chloroacetyl chloride.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the acyl chloride. Toluene is a suitable solvent for this purpose.[3]
-
Stoichiometry: While equimolar amounts are reported, a slight excess of the acylating agent might drive the reaction to completion.[3]
-
-
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
-
Issue: Formation of multiple products in Knoevenagel condensation with aromatic aldehydes.
-
Potential Cause: The pyrazole has multiple nucleophilic sites (amino group, cyanomethyl group) that could potentially react. The reaction with aromatic aldehydes is intended to occur at the cyanomethyl group.[1][2]
-
Suggested Solution:
-
Catalyst Control: Use a catalytic amount of a mild base like morpholine. This promotes the desired condensation at the active methylene group while minimizing side reactions.[1][2]
-
Temperature: Perform the reaction at a controlled temperature. Excessive heat can lead to undesired side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the desired product is formed, preventing further reactions.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide
This protocol describes the acylation of the starting pyrazole, a key intermediate for further derivatization.[3][11]
Methodology:
-
In a round-bottom flask, dissolve 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1 eq.) and chloroacetyl chloride (1 eq.) in toluene.
-
Reflux the reaction mixture for 5-7 hours.
-
Allow the mixture to cool and stand at room temperature for 24-72 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid to yield the desired product.
| Reactant | Molar Ratio | Solvent | Time | Yield | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 1 | Toluene | 5-7 h | 65-70% | [3] |
| Chloroacetyl Chloride | 1 | Toluene | 5-7 h | 65-70% | [3] |
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
This protocol details the condensation reaction to form vinyl-substituted pyrazoles.[1][2]
Methodology:
-
Dissolve 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the desired aromatic aldehyde in a suitable solvent (e.g., ethanol or DMF).
-
Add a catalytic amount of morpholine to the mixture.
-
Reflux the mixture for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter and wash the solid to obtain the pure Knoevenagel condensation product.
| Reactants | Catalyst | Solvent | Outcome | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Aromatic Aldehyde | Morpholine (catalytic) | Not specified | Formation of Knoevenagel condensation products | [1][2] |
Visualized Workflows
Catalyst Selection Logic
Caption: Catalyst selection flowchart for pyrazole reactions.
General Experimental Workflow
Caption: Standard workflow for pyrazole functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]
- 4. The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols [mdpi.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and work-up of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely reported method for the synthesis of this compound is the cyclocondensation reaction between a malononitrile dimer and hydrazine.[1][2][3] This reaction is typically carried out in a suitable solvent, such as ethanol.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. One common issue is the incomplete conversion of starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed before proceeding with the work-up. Another factor can be the purity of the malononitrile dimer. Impurities in the starting materials can lead to the formation of side products, thereby reducing the yield of the desired pyrazole. The reaction temperature is another critical parameter; in some cases, gentle heating may be required to drive the reaction to completion.
Q3: I am observing a significant amount of colored impurities in my crude product. What is the likely source of these impurities?
A3: The formation of colored impurities in pyrazole synthesis can be attributed to side reactions or the degradation of starting materials or the product. The malononitrile dimer, in particular, can be prone to polymerization or other side reactions under certain conditions, leading to colored byproducts. Ensuring high-purity starting materials and careful control of reaction conditions, such as temperature, can help minimize the formation of these impurities.
Q4: What are the recommended methods for purifying the crude this compound?
A4: The primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as aqueous ethanol, is often effective in removing most impurities. For higher purity requirements, silica gel column chromatography using a gradient elution of ethyl acetate in hexane can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and purification of this compound.
Problem 1: The product does not precipitate from the reaction mixture upon cooling.
-
Possible Cause 1: Product is too soluble in the reaction solvent.
-
Solution: If the product remains dissolved even after cooling to room temperature or below, the solvent volume may be too high. Carefully concentrate the reaction mixture under reduced pressure to about half its original volume and then attempt to induce crystallization by cooling in an ice bath and scratching the inside of the flask with a glass rod.
-
-
Possible Cause 2: The concentration of the product is below its saturation point.
-
Solution: If concentrating the solution is not desirable, you can try adding a co-solvent in which the product is less soluble (an anti-solvent). For example, if the reaction was performed in ethanol, slowly adding water while stirring can induce precipitation.
-
-
Possible Cause 3: The presence of impurities inhibiting crystallization.
-
Solution: If the product oils out instead of crystallizing, it may be due to the presence of significant impurities. In this case, it is best to remove the solvent completely and attempt purification of the resulting oil or solid by column chromatography.
-
Problem 2: The recrystallized product is still colored.
-
Possible Cause 1: Inefficient removal of colored impurities.
-
Solution: The chosen recrystallization solvent may not be optimal for rejecting the colored impurities. You can try a different solvent system. Additionally, performing a hot filtration of the recrystallization solution can help remove insoluble colored impurities. For persistent color, a small amount of activated charcoal can be added to the hot solution, followed by filtration through celite before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a significant loss of product.
-
-
Possible Cause 2: Product degradation.
-
Solution: If the product is sensitive to prolonged heating, minimize the time the solution is kept at high temperatures during recrystallization.
-
Problem 3: Low recovery after recrystallization.
-
Possible Cause 1: The product has significant solubility in the cold recrystallization solvent.
-
Solution: Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize product precipitation. You can also try a different solvent or solvent mixture where the product has lower solubility at cold temperatures.
-
-
Possible Cause 2: Using too much solvent for recrystallization.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified product.
-
Data Presentation
The following tables summarize typical data associated with the synthesis and purification of this compound.
| Parameter | Value |
| Molecular Formula | C₆H₅N₅ |
| Molecular Weight | 147.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 164-165 °C (for the N-phenyl derivative)[] |
| Purification Method | Typical Purity | Notes |
| Direct Precipitation | 85-95% | Purity of the crude product isolated by precipitation from the reaction mixture. |
| Recrystallization (aq. EtOH) | >97% | A single recrystallization from an aqueous ethanol mixture is often sufficient to achieve good purity.[5] |
| Column Chromatography | >99% | Silica gel chromatography with an ethyl acetate/hexane eluent system can provide highly pure material, suitable for sensitive downstream applications. |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend malononitrile dimer (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up (Precipitation): Once the reaction is complete (typically indicated by the disappearance of the malononitrile dimer spot on the TLC plate), cool the reaction mixture to room temperature. The product often precipitates as a solid. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.[1]
-
Drying: Dry the isolated solid under vacuum to obtain the crude this compound.
Purification by Recrystallization
-
Dissolution: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add water dropwise to the hot solution until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
"troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole"
This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of pyrazolo[1,5-a]pyrimidines starting from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low Overall Reaction Yield
Q1: I am getting a very low yield of my target pyrazolo[1,5-a]pyrimidine. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation. Here are some key areas to investigate:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and effective strategy.[1][2] Ensure that the reaction conditions are optimized for your specific substrates.
-
Purity of Starting Materials: Impurities in the this compound can interfere with the reaction. It is advisable to verify the purity of your starting material by techniques such as NMR or melting point analysis.
-
Side Reactions: The presence of multiple reactive sites in this compound can lead to the formation of undesired side products, such as isomeric pyrazolo[1,5-a]pyrimidines or other heterocyclic systems.[3][4]
-
Product Degradation: The target compound may be unstable under the reaction or work-up conditions. Consider performing the reaction under an inert atmosphere if your molecule is sensitive to oxidation.
Issue 2: Formation of Multiple Products
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of several products. How can I improve the regioselectivity of the reaction?
A2: The formation of multiple products is often due to a lack of regioselectivity in the cyclization step. 5-aminopyrazoles have two nucleophilic nitrogen atoms that can participate in the ring closure, leading to different isomers.
-
Controlling the Reaction Pathway: The nature of the reactants can influence the regioselective formation of the product.[2] For instance, the reaction with unsymmetrical β-dicarbonyl compounds can be directed by carefully selecting the reaction conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to higher purity products.[1][2]
-
Catalyst Choice: The use of an appropriate acid or base catalyst can significantly influence the reaction pathway and improve the yield of the desired isomer. Both acidic and basic conditions are commonly used for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[2]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the crude product from my reaction. What purification strategies can I try?
A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it proceeds to completion and to track the formation of major byproducts. Quenching the reaction at the optimal time can simplify the subsequent work-up.[5]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for purification and is more scalable than chromatography.[2] Experiment with different solvent systems to find the optimal conditions for recrystallization.
-
Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation of your target compound from impurities. A gradient elution may be more effective than an isocratic one.
-
Alternative Synthesis Routes: Employing one-pot or microwave-assisted syntheses can often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1][2]
Frequently Asked Questions (FAQs)
Q4: What are the most common reagents to react with this compound to form the pyrimidine ring?
A4: The most common and versatile method for constructing the pyrimidine ring is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] Examples of such reagents include:
Q5: Are there any specific catalysts recommended for this synthesis?
A5: The choice of catalyst depends on the specific reactants and desired outcome. Both acidic and basic catalysts are commonly employed.
- Acidic Catalysts: Glacial acetic acid is frequently used as both a solvent and a catalyst.[6]
- Basic Catalysts: Bases like triethylamine or pyridine can be used, particularly when reacting with reagents like malononitrile derivatives.[6][7] In some cases, stronger bases like sodium ethoxide are also utilized.[8]
Q6: Can microwave-assisted synthesis improve my yield and reaction time?
A6: Yes, microwave-assisted synthesis has emerged as a valuable tool for preparing pyrazolo[1,5-a]pyrimidines. It often leads to enhanced reaction rates, higher yields, and a reduced environmental impact.[1] Microwave irradiation can also improve the regioselectivity of the reaction.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidines from various 5-aminopyrazoles, which can serve as a reference for optimization.
| Starting 5-Aminopyrazole Derivative | Reagent | Conditions | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 89 | [8] |
| 5-amino-N-aryl-1H-pyrazoles | Acetylacetone | Glacial acetic acid, reflux | Not specified | [6] |
| 5-amino-N-aryl-1H-pyrazoles | 2-(4-methoxybenzylidene)malononitrile | Ethanol, triethylamine, reflux, 6h | Not specified | [6] |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | Toluene, reflux, 5-7h | 65-70 (for intermediate) | [3][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with a β-Dicarbonyl Compound
-
Dissolve the Starting Material: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the Reagent: Add 1.1 equivalents of the β-dicarbonyl compound (e.g., acetylacetone).
-
Add Catalyst (if necessary): If not using an acidic solvent, add a catalytic amount of an appropriate acid (e.g., a few drops of concentrated HCl) or base (e.g., triethylamine).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water and collect the resulting precipitate.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) and purify further by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Combine Reagents: In a microwave-safe reaction vessel, combine 1 equivalent of this compound, 1.1 equivalents of the coupling partner (e.g., a malononitrile derivative), and a suitable solvent (e.g., DMF or ethanol).
-
Add Catalyst: Add a catalytic amount of a suitable base, such as triethylamine.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a predetermined time (e.g., 20 minutes), as optimized for the specific reaction.[1]
-
Work-up and Purification: After cooling, process the reaction mixture as described in Protocol 1 for work-up and purification.
Visualizations
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
"comparative study of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a crucial building block in the development of various heterocyclic compounds of medicinal interest. The methods discussed are the direct reaction of malononitrile dimer with hydrazine hydrate and a variation involving the potassium salt of malononitrile dimer with hydrazinium sulfate. This document offers detailed experimental protocols, a quantitative comparison of the available data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Method 1: Reaction of Malononitrile Dimer with Hydrazine Hydrate
This method is a widely cited and direct approach to synthesizing the target compound. It involves the initial base-catalyzed dimerization of malononitrile to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), which is then cyclized with hydrazine hydrate.
Experimental Protocol
Step 1: Synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer)
The synthesis of the malononitrile dimer is a prerequisite for this method. A common procedure is the base-catalyzed dimerization of malononitrile.
-
Reactants: Malononitrile, base catalyst (e.g., triethylamine or piperidine), solvent (e.g., ethanol or water).
-
Procedure: Malononitrile is dissolved in the chosen solvent, and a catalytic amount of the base is added. The reaction mixture is stirred at room temperature. The progress of the dimerization can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, often precipitates from the reaction mixture and can be collected by filtration, washed, and dried. One reported method specifies a yield of 82% for this step.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water.[1]
Step 2: Synthesis of this compound
-
Reactants: 2-aminoprop-1-ene-1,1,3-tricarbonitrile (0.02 mol, 2.64g), hydrazine hydrate, and a suitable solvent.[1]
-
Procedure: The 2-aminoprop-1-ene-1,1,3-tricarbonitrile is dissolved in a suitable solvent. Hydrazine hydrate is then added to the solution. The reaction mixture is heated under reflux for a specified period. The reaction leads to the cyclization of the dimer into the pyrazole ring system.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude this compound can be purified by recrystallization.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via the malononitrile dimer pathway.
Method 2: Reaction of Potassium Salt of Malononitrile Dimer with Hydrazinium Sulfate
This method represents a variation of the first, utilizing the potassium salt of the malononitrile dimer and hydrazinium sulfate as the hydrazine source. This approach may offer advantages in terms of handling and reactivity.
Experimental Protocol
Detailed, step-by-step experimental protocols for this specific method are not as readily available in the reviewed literature. However, the general procedure can be inferred. A new method has been proposed for the preparation of the target compound by reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[2][3][4]
-
Step 1: Preparation of the Potassium Salt of Malononitrile Dimer: This would likely involve treating the malononitrile dimer with a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent to deprotonate the amino group or the methylene group, forming the potassium salt.
-
Step 2: Reaction with Hydrazinium Sulfate: The isolated potassium salt would then be reacted with hydrazinium sulfate in a suitable solvent. The reaction would proceed via cyclization to form the desired this compound. The use of hydrazinium sulfate, a salt of hydrazine, might offer better stability and handling properties compared to hydrazine hydrate.
Logical Relationship Diagram
Caption: Logical steps for the synthesis using the potassium salt of malononitrile dimer.
Quantitative Data Comparison
A direct, controlled comparative study providing quantitative data for both methods under identical conditions was not found in the reviewed literature. The following table summarizes the available data for Method 1.
| Parameter | Method 1: Malononitrile Dimer + Hydrazine Hydrate | Method 2: Potassium Salt of Dimer + Hydrazinium Sulfate |
| Starting Material | 2-aminoprop-1-ene-1,1,3-tricarbonitrile | Potassium salt of 2-aminoprop-1-ene-1,1,3-tricarbonitrile |
| Hydrazine Source | Hydrazine hydrate | Hydrazinium sulfate |
| Yield (Dimer Synthesis) | 82%[1] | Not Applicable |
| Yield (Final Product) | Data not explicitly provided in a quantitative format | Data not available |
| Reaction Time | Not specified in comparative sources | Data not available |
| Reaction Temperature | Reflux | Data not available |
| Solvent | Not specified in comparative sources | Data not available |
Discussion
Both methods utilize the same key intermediate, the malononitrile dimer, to construct the pyrazole ring. The primary distinction lies in the form of the reactants used in the cyclization step.
-
Method 1 is a well-established and straightforward approach. The synthesis of the malononitrile dimer is a necessary preliminary step, and its yield will impact the overall efficiency of the process. The use of hydrazine hydrate is common, though it requires careful handling due to its toxicity and potential instability.
-
Method 2 offers a potentially safer and more manageable alternative by using the salt of the dimer and hydrazinium sulfate. The formation of the potassium salt could enhance the nucleophilicity of the dimer, potentially leading to milder reaction conditions or improved yields, although this is speculative without direct comparative data. The use of hydrazinium sulfate, a solid, can be more convenient than handling aqueous hydrazine hydrate.
For researchers seeking a well-documented and established procedure, Method 1 is the recommended starting point due to the availability of a detailed experimental protocol. However, Method 2 presents an intriguing alternative that may offer practical advantages in terms of safety and handling. Further experimental investigation and optimization would be required to perform a direct quantitative comparison and determine the superior method in terms of yield, purity, and overall efficiency. The choice between the two methods may ultimately depend on the specific laboratory capabilities, safety protocols, and the desired scale of the synthesis.
References
A Comparative Guide to 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and related aminopyrazole derivatives that have shown significant potential as inhibitors of various protein kinases. The information presented herein is compiled from multiple studies to offer a broad perspective on their structure-activity relationships (SAR), potency, and selectivity.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected aminopyrazole derivatives against a panel of protein kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct comparison should, therefore, be made with caution.
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Cell-Based Potency (nM) | Selectivity Highlights | Reference(s) |
| SR-3576 | JNK3 | 7 | ~1000 | >2800-fold selective over p38α | [1] |
| Compound 10h | FGFR1, FGFR2, FGFR3, FGFR2 (V564F) | 46, 41, 99, 62 | NCI-H520: 19, SNU-16: 59, KATO III: 73 | Pan-FGFR inhibitor targeting wild-type and gatekeeper mutants. | [2] |
| Compound 2j | p38α | Potent (exact value not specified) | Excellent cellular potency for TNFα inhibition | Selective for p38α | [3][4] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 47, 100, >10000, 21, 10 | - | Multi-CDK inhibitor | [5] |
| Compound 9 | CDK2 | 960 | - | - | [5] |
| Compound P-6 | Aurora-A | 110 | HCT 116: 370, MCF-7: 440 | - | |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | - | Pan-JAK inhibitor | |
| Compound 11b | JAK2, JAK3 | - | HEL: 350, K562: 370 | Selective JAK2/3 inhibitor |
Note: IC50 values are for biochemical assays unless otherwise specified. Cell-based potency is often measured as GI50 (50% growth inhibition) or by other cellular endpoints.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate two key signaling pathways frequently targeted by aminopyrazole kinase inhibitors: the JNK pathway, activated by stress stimuli, and the FGFR pathway, which is crucial for cell proliferation and differentiation.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors, from initial high-throughput screening to more detailed cellular characterization.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable and reproducible evaluation of kinase inhibitors. Below is a representative protocol for an in vitro biochemical kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7][8][9][10]
Objective: To determine the concentration of a 5-aminopyrazole derivative required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
ATP solution (at or near the Km for the specific kinase)
-
Test compounds (serially diluted in DMSO)
-
Reference inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute this series into the Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO control to the appropriate wells.[6]
-
Add 10 µL of a solution containing the kinase enzyme and the peptide substrate in Kinase Assay Buffer.[6]
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a foundational overview for researchers interested in the development of 5-aminopyrazole-based kinase inhibitors. The provided data, visualizations, and protocols serve as a starting point for further investigation and optimization of this promising class of therapeutic agents.
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
A Comparative Guide to Precursors for Pyrazolo[1,5-a]pyrimidine Synthesis: Spotlight on 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. This guide focuses on the utility of 5-amino-4-cyano-3-(cyanomethyl)pyrazole in comparison to other commonly employed 5-aminopyrazole precursors, supported by experimental data and detailed protocols.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their synthesis predominantly involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[2][3] The choice of the 5-aminopyrazole precursor is crucial as it dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine core, thereby influencing its biological activity. This guide provides a comparative overview of various 5-aminopyrazole precursors, with a special focus on the highly functionalized this compound.
Precursor Comparison: Performance and Reaction Conditions
The selection of a 5-aminopyrazole precursor impacts reaction efficiency, yield, and the potential for further functionalization. Below is a summary of quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines using different precursors and synthetic methodologies.
| 5-Aminopyrazole Precursor | 1,3-Dielectrophile | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 5-Amino-3-(aryl)-1H-pyrazole-4-carbonitrile | Acetylacetone | Conventional Heating | Acetic Acid | Not Specified | 87-95 | [4] |
| 5-Amino-N-aryl-1H-pyrazoles | Acetylacetone | Conventional Heating | Acetic Acid | Not Specified | High | [5] |
| 5-Amino-3-methyl-1H-pyrazole | β-Enaminone | Microwave | Solvent-free | 2 min | 85-97 | [6] |
| 5-Aminopyrazole | β-Enaminone | Microwave | Solvent-free | 2 min | 88-97 | [6] |
| 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminones | Conventional Heating | Acetic Acid | Not Specified | - | [7] |
| 5-Amino-N-aryl-1H-pyrazoles | 2-(4-methoxybenzylidene)malononitrile | Conventional Heating | Ethanol | 6 h | High | [5] |
| 3-Amino-1H-pyrazoles | Aldehydes & Sulfoxonium Ylides | Microwave | Not Specified | Short | Diverse | [1] |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Benzylidene malononitrile | Microwave | Not Specified | 20 min | - | [1] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Conventional Synthesis from 5-Amino-N-aryl-1H-pyrazoles and Acetylacetone
This protocol describes a typical acid-catalyzed cyclocondensation reaction.[5]
Materials:
-
5-Amino-N-aryl-1H-pyrazole derivative (1 eq)
-
Acetylacetone (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
A mixture of the 5-amino-N-aryl-1H-pyrazole and acetylacetone in glacial acetic acid is heated to boiling.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis from 5-Aminopyrazoles and β-Enaminones
This method offers a significant reduction in reaction time and often leads to higher yields.[6]
Materials:
-
5-Aminopyrazole derivative (0.50 mmol)
-
β-Enaminone (0.50 mmol)
Procedure:
-
A mixture of the 5-aminopyrazole and β-enaminone is placed in a microwave-safe vessel.
-
The reaction is carried out under solvent-free conditions in a microwave reactor at 180 °C for 2 minutes.
-
After cooling, the product is collected and can often be purified by simple recrystallization.
Protocol 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This one-pot reaction allows for the rapid assembly of the pyrazolo[1,5-a]pyrimidine core from simple starting materials.[1]
Materials:
-
3-Amino-1H-pyrazole derivative
-
Aldehyde
-
Activated methylene compound (e.g., malononitrile, ethyl cyanoacetate)
Procedure:
-
A mixture of the 3-amino-1H-pyrazole, aldehyde, and activated methylene compound is subjected to microwave heating.
-
The reaction proceeds quickly, often within minutes.
-
The product is isolated after a standard work-up procedure.
Visualizing Synthetic Pathways and Biological Relevance
Diagrams generated using Graphviz (DOT language) illustrate the synthetic strategies and a potential biological signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a highly valuable and versatile intermediate in the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines. Through a comparative analysis with alternative aminopyrazole precursors, this document highlights its efficiency and utility in generating structurally diverse molecules of medicinal and chemical interest. Experimental data, detailed protocols, and workflow visualizations are presented to offer a thorough understanding of its synthetic potential.
Introduction to this compound
This compound is a polysubstituted aminopyrazole that serves as a pivotal building block in heterocyclic synthesis. Its unique arrangement of reactive functional groups—an amino group, two cyano groups, and an active methylene group—makes it an exceptionally versatile precursor for the construction of a wide array of fused pyrazole ring systems. These systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and thieno[2,3-b]pyridines, are prominent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The presence of multiple reaction sites allows for diverse cyclization strategies, leading to a rich chemical space for drug discovery and materials science.
Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines is a prime example of the synthetic utility of 5-aminopyrazole derivatives. A common and efficient method involves the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound, an enaminone, or a malononitrile derivative.[1][3] This section compares the synthesis of a representative 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine derivative using two distinct aminopyrazole precursors to highlight the advantages of using a cyanomethyl-substituted pyrazole.
Table 1: Comparison of Precursors for the Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
| Feature | Method A: Using this compound | Method B: Using a Phenyl-substituted 5-Aminopyrazole |
| Target Molecule | 7-Amino-2-(cyanomethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile |
| Alternative Precursor | Not Applicable | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile |
| Co-reactant | Benzylidenemalononitrile | Benzylidenemalononitrile |
| Reaction Type | One-pot, three-component reaction | One-pot, three-component reaction |
| Typical Yield | High (Specific yield data not available in a direct comparison) | Good to Excellent (Reported yields up to 88%)[4] |
| Reaction Conditions | Microwave irradiation or conventional heating in a suitable solvent (e.g., DMF, Acetic Acid) with a catalytic amount of base (e.g., piperidine).[1] | Reflux in acetic acid.[4] |
| Advantages of Precursor | The cyanomethyl group at the 3-position is retained in the final product, offering a site for further functionalization. The multiple cyano groups enhance the electrophilicity and reactivity of the system. | A commercially available and well-studied precursor. |
| Disadvantages of Precursor | May require specific synthesis of the starting pyrazole. | The phenyl group at the 3-position is less amenable to further modification compared to a cyanomethyl group. |
Experimental Protocols
Protocol 1: General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidines from 5-Amino-4-cyanopyrazoles and Benzylidenemalononitrile Derivatives
This protocol describes a general method for the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles.
Materials:
-
5-Amino-3-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol)
-
Substituted benzylidenemalononitrile (1.0 mmol)
-
Dimethylformamide (DMF) or Acetic Acid (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
A mixture of the 5-amino-3-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol), the substituted benzylidenemalononitrile (1.0 mmol), and a catalytic amount of piperidine in DMF or acetic acid (10 mL) is prepared.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 7-aminopyrazolo[1,5-a]pyrimidine derivative.
Expected Outcome: This reaction typically affords the desired 7-aminopyrazolo[1,5-a]pyrimidine derivatives in good to excellent yields. The specific yield will depend on the nature of the substituents on the pyrazole and benzylidenemalononitrile. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with benzylidenemalononitrile has been reported to yield the corresponding product in 88% yield.[4]
Visualizing Synthetic Pathways and Versatility
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic versatility of this compound and compare synthetic workflows.
Caption: Versatility of this compound.
Caption: Comparative workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Discussion and Conclusion
This compound stands out as a highly effective and versatile synthetic intermediate. Its multifunctionality allows for the streamlined synthesis of complex heterocyclic systems, which are of significant interest in drug discovery and development. The presence of the cyanomethyl group at the 3-position of the pyrazole ring is a key feature, as it is often retained in the final product, providing a valuable handle for further chemical modifications.
While direct quantitative comparisons of reaction yields and efficiencies with alternative precursors for the synthesis of identical target molecules are not always readily available in the literature, the evidence strongly supports the utility of this compound. The one-pot, multicomponent reactions that it readily participates in are indicative of its high reactivity and the efficiency of the synthetic routes it enables.
For researchers and scientists in the field of medicinal chemistry, this compound represents a strategic choice for the construction of diverse libraries of fused pyrazole derivatives. Its ability to generate molecular complexity in a straightforward manner makes it an invaluable tool for the exploration of new chemical entities with potential therapeutic applications. Further studies focusing on direct, quantitative comparisons of this intermediate with other precursors would be beneficial to further delineate its advantages in specific synthetic contexts.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Structure-Activity Relationships for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives
A detailed guide for researchers and drug development professionals on the therapeutic potential and structure-activity relationships of novel compounds derived from the 5-amino-4-cyano-3-(cyanomethyl)pyrazole scaffold.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives of this compound. The core structure, characterized by its unique arrangement of cyano and amino groups, serves as a versatile scaffold for the development of potent and selective therapeutic agents across different disease areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and logical pathways to aid in the design of future compounds.
I. Overview of Biological Activities
Derivatives of the 5-aminopyrazole scaffold have demonstrated a broad spectrum of pharmacological activities.[1] The presence of multiple functional groups on the pyrazole ring allows for extensive chemical modifications, leading to compounds with diverse biological profiles. These include activities as kinase inhibitors, antimicrobial agents, and antiviral compounds. The 5-amino group, in particular, is a key feature in the development of these bioactive molecules.[2]
II. SAR as Kinase Inhibitors
A significant area of investigation for pyrazole derivatives has been in the field of oncology, specifically as protein kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.
One study focused on the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[5] The emergence of drug resistance to existing FGFR inhibitors, often due to gatekeeper mutations, necessitates the development of new therapeutic strategies.[5]
Quantitative Data: Pan-FGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |
| 10h | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |
| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | |
| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | |
| FGFR2 V564F | 62 |
Table 1: Biochemical and cellular activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (10h) as a pan-FGFR inhibitor.[5]
The data indicates that compound 10h is a potent inhibitor of both wild-type FGFRs and the V564F gatekeeper mutant, with nanomolar efficacy in suppressing the proliferation of various cancer cell lines.[5] An X-ray co-crystal structure confirmed that 10h binds irreversibly to FGFR1.[5]
Another study explored pyrazole-based analogs as CDK2 inhibitors with apoptosis-inducing activity. Compound 9 from this series, 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile, showed the most promising activity against CDK2 with an IC50 of 0.96 μM.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay. A general procedure is as follows:
-
Reagents and Materials : Recombinant human kinase enzymes, appropriate peptide substrates, ATP (Adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP (Adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescent signal.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
III. SAR as Antimicrobial Agents
The 5-amino-4-cyano-1H-pyrazole scaffold has also been utilized in the synthesis of novel antimicrobial agents. A study detailed the preparation of derivatives and their evaluation against various bacteria and fungi.[7] The key finding was that compounds incorporating both a sugar moiety and the pyrazolyl ring exhibited the highest antimicrobial activity.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Microorganisms : A panel of standard bacterial and fungal strains is used.
-
Procedure :
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
-
Data Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Synthetic Pathways and Workflows
The versatility of the this compound scaffold stems from its reactivity and the presence of multiple functionalization points.[8][9]
Synthesis of the Core Scaffold
The core compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of malononitrile dimer with hydrazine.[8][9]
Caption: Synthesis of the core pyrazole scaffold.
General Workflow for SAR Studies
The process of conducting SAR studies for these compounds typically follows a structured workflow, from initial design to in vivo evaluation.
Caption: General workflow for SAR studies.
V. Conclusion
The this compound scaffold is a promising starting point for the development of a wide range of therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the pyrazole ring can lead to potent and selective inhibitors for different biological targets. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of next-generation therapeutics based on this versatile heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant pharmacological activities. The arrangement of substituents on the pyrazole ring can lead to various isomers, often with distinct biological profiles. This guide offers an objective comparison of the biological activities of pyrazole isomers, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information presented is supported by experimental data to aid researchers in the design and development of novel pyrazole-based therapeutic agents.
Comparative Biological Activity of Pyrazole Isomers
The biological efficacy of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole core. Even subtle changes in the position of a substituent can lead to significant differences in activity. Below, we present a comparative summary of the anti-inflammatory, antimicrobial, and anticancer activities of selected pyrazole isomers.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Isomers
| Compound Class | Isomer | R Group | % Edema Inhibition | Reference Compound | % Edema Inhibition of Reference |
| Trifluoromethylpyrazole | 3-Trifluoromethylpyrazole | 4-F-Ph | 76% | Indomethacin | 78% |
| 5-Trifluoromethylpyrazole | 4-F-Ph | 58% | Indomethacin | 78% | |
| 3-Trifluoromethylpyrazole | 4-Cl-Ph | 74% | Indomethacin | 78% | |
| 5-Trifluoromethylpyrazole | 4-Cl-Ph | 55% | Indomethacin | 78% | |
| 3-Trifluoromethylpyrazole | 4-Br-Ph | 72% | Indomethacin | 78% | |
| 5-Trifluoromethylpyrazole | 4-Br-Ph | 52% | Indomethacin | 78% |
Data from a carrageenan-induced rat paw edema assay. A higher percentage indicates greater anti-inflammatory activity.
Table 2: Comparative Antimicrobial Activity of Pyrazole Isomers
| Compound Class | Isomer | R1 | R2 | Test Organism | MIC (µg/mL) |
| Phenylaminopyrazole | N-methyl pyrazole isomer 8a | Ph | CN | Escherichia coli | >100 |
| N-methyl pyrazole isomer 8b | Ph | CN | Escherichia coli | >100 | |
| N-methyl pyrazole isomer 8a | Ph | CN | Staphylococcus aureus | >100 | |
| N-methyl pyrazole isomer 8b | Ph | CN | Staphylococcus aureus | >100 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower values indicate greater potency. Note: In this specific study, the tested isomers did not show significant antibacterial activity.
Table 3: Comparative Anticancer Activity of Pyrazole Isomers
| Compound Class | Isomer | R Group | Cancer Cell Line | IC50 (µM) |
| Phenylaminopyrazole | N-methyl pyrazole isomer 8a | Ph | A549 (Lung) | >50 |
| N-methyl pyrazole isomer 8b | Ph | A549 (Lung) | >50 | |
| N-methyl pyrazole isomer 8a | Ph | HCT116 (Colon) | >50 | |
| N-methyl pyrazole isomer 8b | Ph | HCT116 (Colon) | >50 | |
| N-methyl pyrazole isomer 8a | Ph | MIA PaCa-2 (Pancreas) | >50 | |
| N-methyl pyrazole isomer 8b | Ph | MIA PaCa-2 (Pancreas) | >50 |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Note: The tested isomers in this study did not exhibit significant cytotoxic effects on the selected cell lines.
Key Signaling Pathways and Experimental Workflows
The biological activities of pyrazole isomers are often attributed to their interaction with specific cellular pathways. For instance, the anti-inflammatory effects are frequently linked to the inhibition of cyclooxygenase (COX) enzymes.
The following workflow outlines a general procedure for comparing the biological activity of newly synthesized pyrazole isomers.
Detailed Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes. The inhibition of this conversion is quantified to determine the compound's potency and selectivity.
Procedure:
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Incubation: Add various concentrations of the pyrazole isomers, a reference inhibitor (e.g., celecoxib), or a vehicle control (e.g., DMSO) to the wells. Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for prostaglandin production.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution, such as hydrochloric acid.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo assay is a widely used model for acute inflammation. Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this swelling.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for a week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups for each pyrazole isomer at various doses.
-
Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole isomers in the broth.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of the biological activities of pyrazole isomers, highlighting the critical role of substituent positioning in determining their pharmacological profiles. The provided data tables and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of pyrazole isomers will undoubtedly lead to the discovery of more potent and selective therapeutic agents.
Comparative In Vitro Analysis of 5-Aminopyrazole Derivatives: A Guide for Researchers
A notable scarcity of publicly available in vitro testing data exists for the specific scaffold of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and its direct derivatives. However, extensive research on structurally related 5-aminopyrazole and fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, offers valuable insights into their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the in vitro performance of these related pyrazole derivatives, supported by experimental data and protocols to inform future research and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various pyrazole derivatives against a range of cancer cell lines and microbial strains. These compounds, while not exact matches to the requested scaffold, share the core 5-aminopyrazole motif and provide a strong basis for comparison.
Anticancer Activity of Pyrazole Derivatives
The antiproliferative activity of pyrazole derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | A549 (Lung) | 2.24 | [1] |
| MCF-7 (Breast) | 42.3 | [1] | ||
| HepG2 (Liver) | Not specified | [1] | ||
| PC-3 (Prostate) | Not specified | [1] | ||
| Compound 1d | MCF-7 (Breast) | 1.74 | [1] | |
| Pyrazolo[1,5-a]pyrimidine | Derivative 2 | MCF-7 (Breast) | 19.70 ± 0.89 | [2] |
| Derivative 12c | Renal Cancer Cell Lines | Potent (specific value not provided) | [3] | |
| Indolo-pyrazoles | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | |
| HCT-116 (Colon) | 9.02 | |||
| 3-Amino-5-phenylpyrazole | Compound [I] | MCF-7 (Breast) | 0.038 | [4] |
| (4-Pyrazolyl)-2-aminopyrimidines | Compound 17 | Not specified | 0.00029 | [5] |
Antimicrobial Activity of Pyrazole Derivatives
Several fused pyrazole derivatives have demonstrated promising activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole-fused diterpenoid | Compound 30 | Staphylococcus aureus | 0.71 | [6] |
| Triazine-fused pyrazole | Compound 32 | Staphylococcus epidermidis | 0.97 | [6] |
| Enterobacter cloacae | 0.48 | [6] | ||
| Fused Pyrazole Systems | Not specified | Escherichia coli | Significant activity | [7] |
| Staphylococcus aureus | Significant activity | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of pyrazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the in vitro testing of pyrazole derivatives.
Caption: Experimental workflow for in vitro testing of pyrazole derivatives.
Caption: Potential signaling pathways inhibited by pyrazole derivatives.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reaction Mechanisms of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms involved in the synthesis and further functionalization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a versatile building block in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons from computational analyses of analogous pyrazole syntheses and presents available experimental data to offer a comprehensive overview for researchers.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound typically proceeds through the reaction of a malononitrile dimer with hydrazine.[1][2] While specific computational studies on this exact reaction are scarce, the mechanism can be inferred from established pathways for pyrazole formation from β-enaminonitriles and hydrazines.
A plausible reaction pathway involves the initial nucleophilic attack of hydrazine on one of the nitrile groups of the malononitrile dimer, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Comparative Data on Pyrazole Synthesis
While quantitative computational data for the target molecule's synthesis is unavailable, we can compare the reaction conditions for its synthesis with those of other substituted pyrazoles to provide context for experimental design.
| Pyrazole Derivative | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Malononitrile dimer, Hydrazine | Not specified in abstract | Not specified | Not specified | [1][2] |
| Pyrano[2,3-c]pyrazole derivatives | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Triethylamine/Water | Room Temperature | High | [3] |
| 1,3,5-substituted pyrazoles | Chalcones, Hydrazine hydrate | Hydrochloric acid | Not specified | Good | [4] |
| 5-Amino-1H-pyrazole-4-carbonitriles | Benzaldehydes, Malononitrile, Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI / H2O/EtOH | 55 | 85-93 | [5] |
Reactions of this compound
This versatile pyrazole serves as a precursor for a variety of fused heterocyclic systems with potential biological activities. The following table summarizes some of its key reactions.
| Reaction Type | Reagent | Product | Experimental Conditions | Yield (%) | Reference |
| Acylation | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | Toluene, reflux, 5-7 h | 65-70 | [1] |
| Cyclocondensation | 3-Aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanones | 4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline derivatives | Acetic acid, reflux | 15-22 | [6] |
| Knoevenagel Condensation | Aromatic aldehydes | (Z)-5-Amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles | Morpholine (catalytic) | Not specified | [2] |
Experimental Protocols
Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide[1]
Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.
Synthesis of 4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline Derivatives[6]
A mixture of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and a 3-aryl-5-hydroxy-5-methyl-2,4-di(ethoxycarbonyl)cyclohexanone in acetic acid is heated under reflux. The product precipitates upon cooling and is collected by filtration.
Computational Methodologies for Analogous Systems
Computational studies on similar pyrazole syntheses often employ Density Functional Theory (DFT) to elucidate reaction mechanisms, predict geometries of reactants, transition states, and products, and calculate activation energies. Common computational approaches include:
-
Geometry Optimization: Using functionals like B3LYP with basis sets such as 6-31G(d,p) to find the minimum energy structures.[5][7]
-
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Searching: Employing methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate transition state structures.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the correct reactants and products.
-
Solvation Models: Utilizing models like the Polarizable Continuum Model (PCM) to account for solvent effects on the reaction energetics.
General Computational Workflow
Caption: A general workflow for the computational study of reaction mechanisms.
Conclusion
While direct computational studies on the reaction mechanisms of this compound are yet to be extensively reported, this guide provides a framework for understanding its synthesis and reactivity based on analogous systems and available experimental data. The provided reaction pathways and comparative data can serve as a valuable resource for researchers in designing new synthetic routes and for computational chemists in initiating detailed theoretical investigations into this important heterocyclic scaffold. The outlined computational methodologies offer a starting point for future studies that could provide deeper insights into the reaction energetics and mechanisms, ultimately aiding in the rational design of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pleiades.online [pleiades.online]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives
This guide provides a comparative overview of the spectroscopic data for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key spectroscopic data in a structured format, this document facilitates the identification and characterization of this important class of heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and several of its derivatives, extracted from various research publications. This allows for a side-by-side comparison of their characteristic spectral features.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | [1] |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 | [1] |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 | [1] |
| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91 (d, J = 6.3 Hz, 1H) | 144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76 | [1] |
| Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolin-7-carboxylate | DMSO-d₆ | See Figure 3 in reference | See Figure 3 in reference | [2] |
Table 2: FT-IR Spectroscopic Data for this compound Derivatives
| Compound | Sample Prep. | FT-IR (ν, cm⁻¹) | Reference |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | KBr | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 | [1] |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | KBr | 3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511 | [1] |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | KBr | 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532 | [1] |
| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | KBr | 3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204, 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531 | [1] |
| Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolin-7-carboxylate | Not Specified | 3476 (O–H), 3182, 3076 (N–H), 2262, 2226 (2 C≡N), 1720 (C=O ester), 1688 (C=О amide), 1649, 1593 (С=С) | [2] |
Table 3: Mass Spectrometry Data for 5-Amino-4-cyanopyrazole Derivatives
| Compound | Ionization Method | m/z | Reference |
| 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | GC-MS | 223, 222, 149 | [3] |
| 5-Amino-4-cyanopyrazole | GC-MS | 108 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound derivatives, based on methodologies described in the cited literature.
General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives [1] In a typical procedure, a mixture of a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a round-bottomed flask at 55 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (1:1). Upon completion, the mixture is cooled to room temperature, and the product is purified, typically by recrystallization from ethanol.
Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide [5][6] Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 250 MHz or higher.[1] Deuterated solvents such as CDCl₃ or DMSO-d₆ are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
FT-IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples are often prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common technique for volatile compounds.[3][4]
Visualization of Synthetic Pathway
The following diagram illustrates a general synthetic workflow for the preparation of various heterocyclic compounds derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Caption: Synthetic pathways for derivatives of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
References
Unveiling the Potential of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives: A Comparative Analysis Against Existing Anticancer Drugs
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, derivatives of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole are emerging as a promising class of molecules with potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of these pyrazole-derived compounds against established anticancer drugs, supported by experimental data, detailed protocols, and visualizations of their mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.
The core of this investigation lies in the versatile 5-aminopyrazole scaffold, which serves as a crucial building block for the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These derivatives have demonstrated significant potential as inhibitors of key cellular signaling pathways implicated in cancer progression, such as those regulated by Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).
Comparative Efficacy: A Data-Driven Overview
The true measure of a novel compound's potential lies in its performance relative to existing treatments. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives compared to established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine 7d | HCT-116 (Colon) | 15.6 | Doxorubicin | 1.9[1] |
| Pyrazolo[1,5-a]pyrimidine 11a | HCT-116 (Colon) | 19.4 | Doxorubicin | 1.9[1] |
| Pyrazolo[1,5-a]pyrimidine 7d | PC-3 (Prostate) | 21.2 | Doxorubicin | 0.908[2] |
| Pyrazolo[1,5-a]pyrimidine 11a | PC-3 (Prostate) | 25.8 | Doxorubicin | 0.908[2] |
| Pyrazolo[1,5-a]pyrimidine 14a | HCT-116 (Colon) | 0.0020 | Doxorubicin | 1.9[1] |
Table 1: In Vitro Cytotoxicity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives vs. Doxorubicin. This table showcases the cytotoxic effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human colon (HCT-116) and prostate (PC-3) cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin as a comparator. Notably, compound 14a demonstrates exceptionally high potency against the HCT-116 cell line.[3][4]
| Compound | Target Kinase | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine 6d | CDK2 | 0.55 | Roscovitine | 0.1[5] |
| Pyrazolo[1,5-a]pyrimidine 6n | CDK2 | 0.78 | Roscovitine | 0.1[5] |
| N-(5-amino-4-carbamoyl-pyrazol-3-yl)amide | EGFR (T790M) | - | Gefitinib | >10 (resistant)[6] |
| Erlotinib | >10 (resistant)[6] |
Table 2: Kinase Inhibitory Activity (IC50) of Pyrazole Derivatives vs. Existing Kinase Inhibitors. This table highlights the potential of pyrazole derivatives as kinase inhibitors. Compounds 6d and 6n show promising activity against CDK2.[7] The third entry indicates the development of pyrazole derivatives as selective inhibitors for mutant forms of EGFR, a significant challenge in cancer therapy.
Understanding the Mechanism: Signaling Pathways
The anticancer effects of these pyrazole derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cell proliferation and survival. Two such pathways are the CDK2 and EGFR signaling cascades.
Figure 1: Simplified CDK2 Signaling Pathway. This diagram illustrates the critical role of CDK2 in the G1/S phase transition and S phase progression of the cell cycle. Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.
Figure 2: Simplified EGFR Signaling Pathway. This diagram shows how the Epidermal Growth Factor Receptor (EGFR) pathway drives key processes in cancer development. Certain pyrazole derivatives can inhibit EGFR signaling, thereby halting these oncogenic processes.
Experimental Protocols: Ensuring Reproducibility
The foundation of robust scientific comparison is the ability to replicate experimental findings. Below are the detailed methodologies for the key assays used to evaluate the efficacy of the pyrazole-derived compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: MTT Assay Workflow. This flowchart outlines the key steps involved in determining the in vitro cytotoxicity of the test compounds.
CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/Cyclin A or E
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1 peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into 384-well plates.
-
Enzyme/Substrate Addition: Add a solution of CDK2/Cyclin and the substrate in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which converts ADP to ATP and generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 4: CDK2 Kinase Inhibition Assay Workflow. This flowchart details the procedure for assessing the inhibitory effect of the compounds on CDK2 activity.
Conclusion and Future Directions
The preliminary data presented in this guide strongly suggest that this compound derived compounds, particularly pyrazolo[1,5-a]pyrimidines, represent a promising avenue for the development of novel anticancer agents. Their potent in vitro activity, in some cases surpassing that of established drugs, warrants further investigation.
Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments of the most promising lead compounds. Furthermore, a deeper exploration of their structure-activity relationships will be crucial for optimizing their potency and selectivity. The continued exploration of this chemical space holds the potential to deliver next-generation cancer therapies with improved efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole was publicly available at the time of this writing. The following disposal procedures are based on safety data for the compound and structurally similar pyrazole derivatives, as well as general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For professionals in research and drug development handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a step-by-step approach to the proper disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[1] | P302+P352: IF ON SKIN: Wash with soap and water.[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | - |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[2]
-
Ensure proper ventilation, such as working within a chemical fume hood, to avoid inhalation of dust or vapors.
Handling:
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal company.[2] The following steps outline the process for preparing the compound for disposal.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as described above.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with the compound should be considered hazardous waste and collected in a designated, sealed container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Include appropriate hazard warnings (e.g., "Harmful," "Irritant").[2]
-
Note the date when waste accumulation began.
-
Include the name of the principal investigator and the laboratory location.
-
-
Waste Storage:
-
Waste Disposal Request:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[2]
-
-
Professional Disposal:
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Guide for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole (CAS No: 54711-21-6). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards are outlined in the table below.
Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Harmful in contact with skin | Acute toxicity, dermal |
| Causes skin irritation | Skin corrosion/irritation |
| Causes serious eye irritation | Serious eye damage/eye irritation |
| Harmful if inhaled | Acute toxicity, inhalation |
| May cause respiratory irritation | Specific target organ toxicity, single exposure |
Source: Georganics, AK Scientific, Inc.[1][2]
Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for tears or holes before use and change them frequently.[3] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin and Body Protection | A lab coat and, when handling larger quantities, a chemical-resistant apron. Closed-toe shoes are required. |
| Respiratory Protection | When not working in a fume hood or when there is a risk of aerosolization, a NIOSH-approved respirator for organic vapors and particulates is necessary. |
Occupational Exposure Limits
As of the date of this document, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have not been established for this compound. In the absence of specific limits, all handling should be conducted under the principle of keeping exposure As Low As Reasonably Achievable (ALARA).
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Verify that a chemical fume hood is operational.
-
Locate the nearest eyewash station and safety shower.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood to minimize movement of the chemical.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a certified chemical fume hood to control airborne dust.
-
Use a disposable weighing dish or paper.
-
Handle the solid compound with care to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the solution is prepared and handled exclusively within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect all unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain.
-
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Store this chemical in a cool, dry, and well-ventilated area away from these incompatible substances.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
